molecular formula C9H8ClIO2 B1385993 Ethyl 3-chloro-4-iodobenzoate CAS No. 874831-02-4

Ethyl 3-chloro-4-iodobenzoate

Cat. No.: B1385993
CAS No.: 874831-02-4
M. Wt: 310.51 g/mol
InChI Key: MOHOSKBBZXBCTR-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-iodobenzoate (CAS 874831-02-4) is a versatile halogenated aromatic ester that serves as a valuable synthetic intermediate in organic chemistry. Its molecular structure, featuring both chloro and iodo substituents on the benzoate ring, makes it an excellent building block for constructing more complex molecules via cross-coupling reactions . This compound is particularly useful in metal-catalyzed reactions, such as Suzuki and Sonogashira couplings, to create biaryl or alkyne derivatives essential in drug discovery and material science . It acts as a key precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) and fine chemicals, where its halogenated aromatic ring allows for sequential and selective functionalization . The compound's utility in developing chiral dendrimers for enantioselective synthesis further underscores its role in advancing chemical innovation . This compound is strictly for research and industrial applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHOSKBBZXBCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651708
Record name Ethyl 3-chloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874831-02-4
Record name Ethyl 3-chloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-chloro-4-iodobenzoate, a key intermediate in the development of pharmaceuticals and other complex organic molecules. This document details a robust and well-established two-step synthetic pathway, commencing with the diazotization of 4-amino-3-chlorobenzoic acid followed by an in-situ iodination and subsequent Fischer esterification. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable halogenated aromatic compound.[1] Its structure, featuring both chloro and iodo substituents on a benzoic acid ethyl ester backbone, makes it a versatile building block in organic synthesis. The distinct reactivity of the carbon-iodine bond, particularly in palladium-catalyzed cross-coupling reactions, allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.[2][3] This guide focuses on a reliable and scalable synthetic route, breaking down the process into two primary stages: the formation of 3-chloro-4-iodobenzoic acid and its subsequent esterification.

Strategic Synthesis Pathway

Physicochemical Properties of Key Compounds

A thorough understanding of the properties of the materials involved is crucial for safe handling and optimal reaction outcomes.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
4-Amino-3-chlorobenzoic acidC₇H₆ClNO₂171.582457-76-3Starting material; a substituted aniline.
3-Chloro-4-iodobenzoic acidC₇H₄ClIO₂282.4658123-72-1Intermediate product; a solid.[9][10]
This compoundC₉H₈ClIO₂310.51874831-02-4Final product; typically a solid.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of 3-Chloro-4-iodobenzoic Acid via Diazotization-Iodination

This procedure utilizes an in-situ generation of nitrous acid for the diazotization of the starting amine, followed by the introduction of potassium iodide to displace the diazonium group.

Materials:

  • 4-Amino-3-chlorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Distilled Water

  • Ice

Protocol:

  • Preparation of the Amine Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-chlorobenzoic acid in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.[4]

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold amine suspension. The rate of addition should be controlled to maintain the temperature below 5 °C. The formation of nitrous acid in situ reacts with the primary aromatic amine to form the diazonium salt.[12]

  • Iodination: In a separate beaker, dissolve potassium iodide in water. Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed as the diazonium group is replaced by iodine.[13]

  • Decomposition of Excess Nitrite: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the complete reaction. Any excess nitrous acid can be quenched by the addition of a small amount of urea.

  • Workup: Add a solution of sodium thiosulfate to reduce any excess iodine to iodide, indicated by the disappearance of the dark iodine color.

  • Isolation and Purification: The solid precipitate of 3-chloro-4-iodobenzoic acid is collected by vacuum filtration. The crude product is then washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Step 2: Fischer Esterification to this compound

The conversion of the carboxylic acid to its corresponding ethyl ester is achieved through Fischer esterification, an acid-catalyzed reaction with an excess of ethanol.[8][14][15]

Materials:

  • 3-Chloro-4-iodobenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Diethyl Ether

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-iodobenzoic acid in a large excess of absolute ethanol. The use of excess ethanol drives the equilibrium towards the formation of the ester.[8]

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[15]

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester. A similar procedure for the synthesis of Ethyl-4-iodobenzoate involves Kugelrohr distillation for purification.[16]

Mechanistic Insights

A deeper understanding of the reaction mechanisms is essential for troubleshooting and optimization.

Diazotization and Iodination

The diazotization reaction begins with the formation of nitrous acid from sodium nitrite and a strong acid.[4] The nitrous acid then reacts with the primary aromatic amine to form an N-nitrosamine, which tautomerizes and subsequently loses water to form the diazonium salt. The displacement of the diazonium group with iodide does not typically require a copper catalyst, unlike other Sandmeyer reactions for chlorides and bromides.[13][17] The reaction is believed to proceed through a radical mechanism.[7]

Diazotization_Iodination cluster_diazotization Diazotization cluster_iodination Iodination 4-Amino-3-chlorobenzoic acid 4-Amino-3-chlorobenzoic acid Diazonium Salt Diazonium Salt 4-Amino-3-chlorobenzoic acid->Diazonium Salt NaNO2, HCl, 0-5°C 3-Chloro-4-iodobenzoic acid 3-Chloro-4-iodobenzoic acid Diazonium Salt->3-Chloro-4-iodobenzoic acid KI

Caption: Workflow for the synthesis of 3-Chloro-4-iodobenzoic acid.

Fischer Esterification

The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[15] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Fischer_Esterification 3-Chloro-4-iodobenzoic acid 3-Chloro-4-iodobenzoic acid Protonated Carboxylic Acid Protonated Carboxylic Acid 3-Chloro-4-iodobenzoic acid->Protonated Carboxylic Acid H+ (cat.) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate + EtOH This compound This compound Tetrahedral Intermediate->this compound - H2O, -H+

Caption: Key steps in the Fischer Esterification mechanism.

Safety and Handling

  • Diazonium Salts: Arene diazonium salts can be explosive when isolated and dry. Therefore, they are typically generated in situ and used immediately in the subsequent reaction step.[4]

  • Acids: Concentrated acids such as hydrochloric and sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Organic Solvents: Organic solvents are flammable and should be handled with care, away from ignition sources.

Conclusion

The synthesis of this compound described in this guide represents a reliable and scalable method for producing this important synthetic intermediate. By understanding the underlying principles of the diazotization-iodination and Fischer esterification reactions, researchers can confidently execute this synthesis and adapt it for their specific needs. The versatility of this compound as a building block in cross-coupling reactions underscores its significance in modern organic synthesis and drug discovery.[1][3]

References

Ethyl 3-chloro-4-iodobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-chloro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of this compound, a key bifunctional building block in modern organic synthesis. Its unique substitution pattern, featuring two distinct halogens on the aromatic ring, allows for selective and sequential functionalization, making it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This document delves into its core physicochemical properties, spectroscopic signature, synthetic routes, and chemical reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Core Physicochemical & Structural Data

This compound is a halogenated aromatic ester that typically presents as a solid at room temperature.[1] The presence of both a chloro and an iodo substituent on the benzene ring, along with an ethyl ester group, provides multiple sites for chemical modification. The key physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 874831-02-4[1][2][3]
Molecular Formula C₉H₈ClIO₂[1][2]
Molecular Weight 310.52 g/mol [1][3]
Appearance Solid[1]
Melting Point 38 - 40 °C[1]
IUPAC Name This compound[1]
Canonical SMILES CCOC(=O)C1=CC=C(I)C(Cl)=C1[1]
InChI Key MOHOSKBBZXBCTR-UHFFFAOYSA-N[1]

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl group protons.

  • Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets or distinct doublets and doublets of doublets in the downfield region (typically δ 7.5-8.5 ppm). The proton ortho to the ester group will be the most deshielded.

  • Ethyl Protons: The ethyl ester will produce a characteristic quartet for the methylene protons (-OCH₂CH₃) around δ 4.4 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.4 ppm, with a coupling constant (J) of approximately 7 Hz.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around δ 165 ppm). The aromatic carbons will appear in the δ 120-140 ppm range, with the carbons directly attached to the halogens showing characteristic shifts. The methylene and methyl carbons of the ethyl group will appear upfield.

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). The molecular ion peak (M⁺) would be observed at m/z 310, with a smaller M+2 peak at m/z 312.

Synthesis of this compound

The most direct and common method for synthesizing ethyl esters of benzoic acids is the Fischer-Speier esterification. This reaction involves treating the parent carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium is driven towards the product by using the alcohol as both a reactant and the solvent.

Proposed Synthetic Workflow: Fischer Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification start Combine 3-chloro-4-iodobenzoic acid, excess ethanol, and catalytic H₂SO₄ in a round-bottom flask reflux Heat the mixture to reflux for several hours start->reflux cool Cool mixture to room temperature reflux->cool evap Remove excess ethanol via rotary evaporation cool->evap dissolve Dissolve residue in an organic solvent (e.g., ethyl acetate) evap->dissolve wash1 Wash with saturated NaHCO₃ solution to neutralize acid dissolve->wash1 wash2 Wash with brine wash1->wash2 dry Dry organic layer over anhydrous Na₂SO₄ wash2->dry filter Filter and concentrate the solution dry->filter purify Purify crude product via column chromatography or distillation filter->purify end Obtain pure this compound purify->end

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-chloro-4-iodobenzoic acid (1.0 eq.), absolute ethanol (10-20 eq., serving as solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq.).

  • Heating: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the flask to room temperature. Reduce the volume of the solvent using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or Kugelrohr distillation.[5]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound in synthesis stems from the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This makes the iodo position the preferred site for oxidative addition to a low-valent metal catalyst, such as Palladium(0), enabling selective cross-coupling reactions.[6][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] this compound is an excellent substrate, reacting selectively at the C-I bond.[7]

Causality of Experimental Choices:

  • Catalyst: A Palladium(0) source is required. Pd(PPh₃)₄ is often used as it is pre-activated. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with phosphine ligands, which is reduced in situ to the active Pd(0) species.[7][9]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid and facilitating the transfer of the organic group to the palladium center.[7][9]

  • Solvent: A mixed solvent system, often containing water (e.g., Dioxane/Water or Toluene/Ethanol/Water), is used to dissolve both the organic-soluble halide and the often water-soluble inorganic base.[7]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArI Ar-I ArI->OxAdd ArB Ar'-B(OH)₂ + Base ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[10]

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[10]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 4-aryl-3-chlorobenzoate product.[7]

Heck-Mizoroki Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[11][12] The reaction proceeds selectively at the C-I bond of this compound.[13] The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[14] A base, typically an amine like triethylamine (Et₃N), is required to neutralize the hydrogen iodide formed during the cycle.[13]

Other Potential Reactions
  • Sonogashira Coupling: The C-I bond can readily participate in Sonogashira coupling with terminal alkynes to form aryl-alkyne structures.[15]

  • Buchwald-Hartwig Amination: This reaction could be used to form C-N bonds at the iodo position.

  • Sequential Couplings: A key application is the sequential functionalization. First, a coupling reaction is performed at the more reactive iodo position. The resulting product, which still contains the chloro substituent, can then undergo a second, often more forcing, coupling reaction at the chloro position, enabling the synthesis of complex, unsymmetrically substituted biaryl compounds.

Safety and Handling

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a highly versatile and valuable intermediate for synthetic chemists. Its defining feature is the differential reactivity of the C-I and C-Cl bonds, which allows for selective, site-specific modifications through well-established palladium-catalyzed cross-coupling reactions. This predictable reactivity, combined with its straightforward synthesis, makes it an essential tool for constructing complex molecular architectures required for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials.

References

A Technical Guide to Ethyl 3-chloro-4-iodobenzoate (CAS 874831-02-4): Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 3-chloro-4-iodobenzoate is a trifunctional aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring an ethyl ester, a chloro group, and a highly reactive iodo group, makes it a strategic building block for the synthesis of complex molecular architectures. The differential reactivity of the two halogen substituents allows for selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its physicochemical properties, a validated protocol for its synthesis via Fischer-Speier esterification, its critical applications in synthetic chemistry, and essential safety and handling information for laboratory use.

Core Physicochemical & Spectroscopic Profile

This compound is a solid at room temperature with a defined melting point.[1] Its identity is confirmed by its molecular formula, weight, and unique structural identifiers like InChI and SMILES. A comprehensive summary of its key properties is presented below.

PropertyValueReference(s)
CAS Number 874831-02-4[1][2]
Molecular Formula C₉H₈ClIO₂[1]
Molecular Weight 310.52 g/mol [1]
IUPAC Name This compound[1]
Appearance Solid[1]
Melting Point 38 to 40 °C[1]
Canonical SMILES CCOC(=O)C1=CC=C(I)C(Cl)=C1[1]
InChI Key MOHOSKBBZXBCTR-UHFFFAOYSA-N[1]

Synthesis and Manufacturing Pathway

The most direct and industrially scalable synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-chloro-4-iodobenzoic acid. This acid precursor is commercially available, making this a highly practical route.[3][4]

Mechanistic Rationale: Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] The mechanism hinges on the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol). The reaction is an equilibrium process. To drive the reaction toward the ester product, an excess of the alcohol reactant is used, in accordance with Le Chatelier's Principle.[5] Water, the byproduct, can be removed azeotropically in some setups, but using a large excess of ethanol is often sufficient for high conversion.[7]

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3-chloro-4-iodobenzoic acid.

Materials:

  • 3-chloro-4-iodobenzoic acid (1.0 eq)[3]

  • Absolute Ethanol (20 eq), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄, 0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-iodobenzoic acid (1.0 eq) and absolute ethanol (20 eq).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.2 eq) to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[5]

  • Quenching and Neutralization: After cooling the reaction mixture to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution), and finally with brine.[8]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification r1 3-chloro-4-iodobenzoic acid reflux Heat to Reflux (4-6 hours) r1->reflux r2 Absolute Ethanol (Excess) r2->reflux cat Conc. H₂SO₄ cat->reflux Catalyzes workup 1. Cool & Evaporate Ethanol 2. Dissolve in Ether 3. Wash with NaHCO₃, Brine reflux->workup Reaction Complete dry Dry (Na₂SO₄) & Concentrate workup->dry purify Column Chromatography or Recrystallization dry->purify product This compound purify->product

Caption: Fischer-Speier Esterification Workflow.

Strategic Applications in Cross-Coupling Reactions

This compound is an exemplary building block for complex molecule synthesis due to its distinct reactive sites. The true synthetic power of this molecule lies in the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions.[9] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, allowing for facile oxidative addition to a Pd(0) catalyst. This enables the selective functionalization at the C4 position while leaving the C3 chloro-substituent intact for a potential subsequent transformation.

Mechanistic Rationale: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[9][10] The reaction couples an organohalide with an organoboron species. With this compound, the catalytic cycle preferentially activates the C-I bond. The reaction typically involves a Pd(0) catalyst, a base (like K₂CO₃ or K₃PO₄) to activate the boronic acid, and a suitable solvent system.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize an Ethyl 3-chloro-4-arylbenzoate derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.04 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Toluene/Water or Dioxane/Water (e.g., 4:1 mixture), degassed

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.[9]

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 3-chloro-4-arylbenzoate.

G cluster_reactants Reactants & Catalyst System cluster_process Reaction & Workup cluster_purification Purification r1 This compound rxn Heat (80-90 °C) under Inert Atmosphere r1->rxn r2 Arylboronic Acid r2->rxn cat Pd(OAc)₂ / PPh₃ cat->rxn Catalyzes base K₂CO₃ (Base) base->rxn Activates workup 1. Cool & Dilute (EtOAc) 2. Aqueous Wash 3. Brine Wash rxn->workup Reaction Complete dry Dry (Na₂SO₄) & Concentrate workup->dry purify Silica Gel Column Chromatography dry->purify product Ethyl 3-chloro-4-arylbenzoate purify->product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Safety, Handling, and Storage

This compound is classified as an irritant and requires careful handling to minimize exposure.

  • Hazard Identification:

    • Pictogram: GHS07 (Harmful/Irritant)[1]

    • Signal Word: Warning[1]

    • Hazard Statements:

      • H315: Causes skin irritation.[1]

      • H319: Causes serious eye irritation.[1]

      • H335: May cause respiratory irritation.[1]

  • Recommended Handling Procedures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

    • Avoid breathing dust, fumes, or vapors.[1]

    • Wash hands thoroughly after handling.[1]

    • Avoid contact with skin and eyes.[12]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[12]

    • Keep the container tightly sealed to prevent moisture ingress and sublimation.[12]

    • Store away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its trifunctional nature. The ability to perform selective cross-coupling at the C-I position makes it an indispensable tool for medicinal chemists and drug development professionals. The synthetic route via Fischer-Speier esterification is robust and scalable. By understanding its reactivity, properties, and handling requirements, researchers can effectively leverage this compound to construct novel and complex molecular entities, accelerating the discovery of new therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-4-iodobenzoate is a halogenated aromatic ester of significant interest in organic synthesis, particularly as a building block in the development of novel pharmaceutical compounds and functional materials. Its trifunctional nature, possessing an ethyl ester, a chlorine atom, and an iodine atom on the benzene ring, offers multiple reactive sites for a variety of chemical transformations. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the key physical characteristics of this compound, complete with experimental protocols for their determination and an analysis of the underlying principles.

Core Physicochemical Properties

The physical properties of a molecule are a direct manifestation of its structure. For this compound, the presence of heavy halogen atoms and a polar ester group in a rigid aromatic system dictates its physical state, melting and boiling points, and solubility characteristics.

PropertyValueSource
Molecular Formula C₉H₈ClIO₂[1]
Molecular Weight 310.52 g/mol
CAS Number 874831-02-4
Appearance Solid[1]
Melting Point 38-40 °C[1]
Boiling Point Predicted: ~320-340 °C at 760 mmHgN/A
Density Predicted: ~1.8-1.9 g/cm³N/A
Solubility Insoluble in water; Soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane.N/A
Melting Point: A Gateway to Purity and Intermolecular Forces

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the observed melting point range of 38-40 °C is characteristic of a low-melting organic solid.[1] This relatively low melting point, despite the high molecular weight, suggests that the intermolecular forces in the crystal lattice, while significant, are not exceptionally strong. The dominant intermolecular interactions are dipole-dipole forces arising from the polar C-Cl, C-I, and ester functionalities, as well as van der Waals forces.

The determination of the melting point is a fundamental technique in chemical analysis. The capillary method is a widely accepted and straightforward approach.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate of 1-2 °C per minute near the melting range to ensure thermal equilibrium.

  • Observation: The temperatures at which the first droplet of liquid appears (the onset of melting) and at which the last solid crystal disappears (the completion of melting) are recorded as the melting point range.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat transfer throughout the sample.

  • Small Sample Size: A small sample size minimizes thermal gradients within the sample, leading to a sharper, more accurate melting point range.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in equilibrium, preventing an overestimation of the melting point.

G cluster_0 Solubility Determination A Select Solvents (Varying Polarity) B Add Solute to Solvent (Fixed Ratio) A->B C Agitate and Observe B->C D Classify Solubility (Soluble/Insoluble) C->D

References

An In-Depth Technical Guide to Ethyl 3-chloro-4-iodobenzoate: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-chloro-4-iodobenzoate, a key halogenated building block in modern organic synthesis. We will delve into its core molecular characteristics, outline a robust synthetic protocol with mechanistic justifications, explore its chemical reactivity, and provide a predictive analysis of its spectroscopic signature for validation purposes.

Part 1: Molecular Identity and Physicochemical Properties

This compound is a polysubstituted aromatic ester. Its structure is defined by a benzene ring functionalized with an ethyl ester group, a chlorine atom, and an iodine atom at positions 1, 3, and 4, respectively. This specific arrangement of electron-withdrawing halogens and an ester group dictates its chemical behavior and utility as a synthetic intermediate.

Molecular Structure

The spatial and electronic arrangement of the functional groups is critical. The iodine atom, being large and polarizable, is an excellent leaving group in metal-catalyzed cross-coupling reactions. The chlorine atom and the ethyl carboxylate group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but provides specific regiochemical direction and electronic properties to the molecule.

Caption: 2D representation of this compound.

Key Identifiers and Properties

The fundamental properties and identifiers of this compound are summarized below for quick reference. These data are essential for procurement, safety assessment, and experimental design.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 874831-02-4[1][2]
Molecular Formula C₉H₈ClIO₂[1]
Molecular Weight 310.52 g/mol [1][2][3]
Appearance Solid[1]
Melting Point 38 to 40 °C[1]
Canonical SMILES CCOC(=O)C1=CC=C(I)C(Cl)=C1[1]
InChI Key MOHOSKBBZXBCTR-UHFFFAOYSA-N[1]

Part 2: Synthesis and Reactivity

Rationale for Synthetic Strategy

The synthesis of this compound is most reliably achieved through the esterification of its corresponding carboxylic acid, 3-chloro-4-iodobenzoic acid. The Fischer-Speier esterification is a classic, robust, and scalable method for this transformation.[4] The causality behind this choice is twofold: the starting materials (the carboxylic acid, ethanol) are readily accessible, and the reaction proceeds with high efficiency under simple acid catalysis. The mechanism relies on the acid-catalyzed activation of the carboxylic acid carbonyl group, rendering it susceptible to nucleophilic attack by ethanol. The use of excess ethanol is a critical experimental choice, as it serves as both the reactant and the solvent, driving the reaction equilibrium toward the product side according to Le Chatelier's principle.

Experimental Protocol: Synthesis via Fischer-Speier Esterification

This protocol describes a self-validating system where reaction completion can be monitored, and the product can be isolated with high purity.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-iodobenzoic acid (1.0 eq).

    • Add absolute ethanol (20 eq) to the flask. The large excess serves to drive the equilibrium.

    • Slowly and carefully, add concentrated sulfuric acid (0.2 eq) as the catalyst while stirring. The acid protonates the carbonyl oxygen, activating the substrate.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator to remove excess ethanol.

    • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the sulfuric acid and remove any unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • If necessary, purify the crude ester by silica gel column chromatography to obtain this compound as a pure solid.

cluster_0 Reaction cluster_1 Work-up cluster_2 Purification start 3-chloro-4-iodobenzoic Acid + Ethanol (excess) catalyst H₂SO₄ (cat.) reflux Reflux (4-6h) catalyst->reflux evaporation Remove Excess EtOH reflux->evaporation extraction Extraction (Ether) & NaHCO₃ Wash evaporation->extraction drying Dry & Concentrate extraction->drying chromatography Column Chromatography drying->chromatography product Pure Ethyl 3-chloro-4- iodobenzoate chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic value of this compound stems from the reactivity of its functional groups, making it a versatile building block in drug discovery.

  • Carbon-Iodine Bond: This is the most reactive site for constructing complex molecules. The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings.[5] This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry for assembling novel molecular scaffolds.[6]

  • Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, or it can be converted to amides by reacting with amines (ammonolysis). This allows for further diversification of the molecular structure.

  • Aromatic Ring: The combined deactivating effect of the halogens and the ester group makes further electrophilic aromatic substitution challenging but directs any potential incoming electrophiles to the C-5 position.

Part 3: Spectroscopic Characterization (A Predictive Analysis)

Structure confirmation and purity assessment are non-negotiable in research and development. While a definitive spectrum must be obtained experimentally, a predictive analysis based on established principles provides a powerful validation tool.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The chemical shifts are influenced by the electronic environment created by the substituents.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1Doublet (d)1HAr-H (ortho to -COOEt)Deshielded by the adjacent ester and para to the iodine.
~7.9Doublet of Doublets (dd)1HAr-H (ortho to -Cl)Influenced by both adjacent halogens.
~7.6Doublet (d)1HAr-H (ortho to -I)Influenced by the adjacent iodine and meta to the ester.
~4.40Quartet (q)2H-OCH₂ CH₃Standard chemical shift for an ethyl ester methylene group.
~1.41Triplet (t)3H-OCH₂CH₃ Standard chemical shift for an ethyl ester methyl group.

Note: Predictions are based on analogous structures like Ethyl 4-iodobenzoate and standard substituent effects.[7]

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 310.5 .

  • Isotopic Pattern: The presence of chlorine provides a definitive isotopic signature. Two major peaks for the molecular ion will be observed: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M⁺+2). This 3:1 ratio is a key diagnostic feature for a monochlorinated compound.

Part 4: Safety and Handling

Proper handling is essential for laboratory safety. This compound is classified as an irritant.

  • Hazard Identification: GHS07 - Harmful/Irritant.[1] Causes skin irritation (H315).[1] May cause respiratory irritation.

  • Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid breathing dust, fumes, or vapors.[1] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 310.52 g/mol . Its true value lies not just in its static properties but in its designed reactivity, particularly the C-I bond's suitability for cross-coupling reactions. This makes it a high-value intermediate for constructing complex molecular architectures, positioning it as a critical tool for professionals in drug discovery and materials science. The synthetic and analytical protocols detailed in this guide provide a robust framework for its effective use and validation in a research setting.

References

A Spectroscopic Guide to Ethyl 3-chloro-4-iodobenzoate: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 3-chloro-4-iodobenzoate, a halogenated aromatic compound with applications in organic synthesis and drug discovery. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the prediction of its chemical behavior. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, framed within the context of established spectroscopic principles and supported by comparative data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₈ClIO₂) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint.[1] The presence of an ethyl ester group, a chlorine atom, and an iodine atom governs the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides valuable information about the electronic environment of hydrogen atoms within a molecule. For this compound, we can predict the chemical shifts and coupling patterns based on the anisotropic effects of the aromatic ring and the inductive effects of the substituents.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), would exhibit signals corresponding to the aromatic protons and the protons of the ethyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1Doublet (d)1HAr-H (ortho to -COOEt)
~7.9Doublet of doublets (dd)1HAr-H (para to -I)
~7.5Doublet (d)1HAr-H (ortho to -I)
4.41Quartet (q)2H-OCH₂ CH₃
1.41Triplet (t)3H-OCH₂CH₃

This predicted data is based on the analysis of similar compounds such as Ethyl benzoate and its halogenated derivatives.[2][3]

Interpretation and Rationale

The aromatic region of the spectrum is anticipated to show three distinct signals due to the trisubstituted benzene ring. The proton ortho to the electron-withdrawing ester group is expected to be the most deshielded, appearing at the lowest field (~8.1 ppm). The other two aromatic protons will exhibit chemical shifts influenced by the combined effects of the chloro and iodo substituents.

The ethyl group will present a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other. The quartet arises from the coupling of the methylene protons with the three equivalent methyl protons, and the triplet is due to coupling with the two equivalent methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~165C =O (Ester)
~140Ar-C -I
~138Ar-C -Cl
~132Ar-C H
~131Ar-C -COOEt
~130Ar-C H
~128Ar-C H
~62-OCH₂ CH₃
~14-OCH₂CH₃

This predicted data is extrapolated from known values for substituted ethyl benzoates.[3][4][5]

Interpretation and Rationale

The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically appearing around 165 ppm. The aromatic carbons will have distinct chemical shifts based on their substituents. The carbon atom bonded to the iodine atom will be significantly influenced by the heavy atom effect, while the carbon attached to the chlorine will also show a characteristic downfield shift. The remaining aromatic carbons will have shifts determined by their position relative to the substituents. The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational Mode
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1725StrongC=O Stretch (Ester)
~1600, ~1475Medium-WeakC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Ester)
~1100StrongC-O Stretch (Ester)
~850StrongC-Cl Stretch
~680MediumC-I Stretch

The characteristic absorption frequencies are based on established IR correlation tables and data for similar aromatic esters.[6][7][8]

Interpretation and Rationale

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band around 1725 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester functional group. The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-plane stretching vibrations in the 1600-1475 cm⁻¹ region. The C-O stretching vibrations of the ester group will give rise to two strong bands in the 1300-1000 cm⁻¹ region. The carbon-halogen stretches are expected at lower wavenumbers, with the C-Cl stretch around 850 cm⁻¹ and the C-I stretch appearing at an even lower frequency, around 680 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of absorbance or transmittance.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrum Fragments
m/zIon
310/312[M]⁺ (Molecular Ion)
281/283[M - C₂H₅]⁺
265/267[M - OC₂H₅]⁺
183/185[M - I - C₂H₅O]⁺
155/157[M - I - C₂H₅O - CO]⁺
127[I]⁺

The molecular weight of this compound is 310.52 g/mol .[1] The fragmentation pattern is predicted based on the stability of carbocations and the known fragmentation of aromatic esters and halogenated compounds.[9]

Interpretation and Rationale

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 310. The presence of chlorine will result in an [M+2]⁺ peak at m/z 312 with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (•OC₂H₅) to give a benzoyl cation and the loss of an ethyl radical (•C₂H₅) followed by the loss of carbon monoxide. The presence of the halogen atoms provides additional fragmentation routes, including the loss of an iodine radical.

Visualizing the Molecular Structure and Analytical Workflow

To better illustrate the relationships between the different protons in the molecule and the overall analytical process, the following diagrams are provided.

Molecular Structure of this compound A B C C C B->C L H B->L D C C->D H O C->H E C D->E M H D->M F C E->F N H E->N G C F->G U I F->U G->B T Cl G->T I O H->I J C I->J K C J->K O H J->O P H J->P Q H K->Q R H K->R S H K->S V W X Y Z AA AB AC AD AE AF AG AH AI AJ AK AL AM AN AO AP AQ AR AS AT AU AV AW AX AY AZ BA BB BC BD BE BF BG BH BI BJ BK BL BM BN BO BP BQ BR BS BT BU BV BW BX BY BZ CA CB CC CD CE CF CG CH CI CJ CK CL CM CN CO CP CQ CR CS CT CU CV CW CX CY CZ DA DB DC DD DE DF DG DH DI DJ DK DL DM DN DO DP DQ DR DS DT DU DV DW DX DY DZ EA EB EC ED EE EF EG EH EI EJ EK EL EM EN EO EP EQ ER ES ET EU EV EW EX EY EZ FA FB FC FD FE FF FG FH FI FJ FK FL FM FN FO FP FQ FR FS FT FU FV FW FX FY FZ GA GB GC GD GE GF GG GH GI GJ GK GL GM GN GO GP GQ GR GS GT GU GV GW GX GY GZ HA HB HC HD HE HF HG HH HI HJ HK HL HM HN HO HP HQ HR HS HT HU HV HW HX HY HZ IA IB IC ID IE IF IG IH II IJ IK IL IM IN IO IP IQ IR IS IT IU IV IW IX IY IZ JA JB JC JD JE JF JG JH JI JJ JK JL JM JN JO JP JQ JR JS JT JU JV JW JX JY JZ KA KB KC KD KE KF KG KH KI KJ KK KL KM KN KO KP KQ KR KS KT KU KV KW KX KY KZ LA LB LC LD LE LF LG LH LI LJ LK LL LM LN LO LP LQ LR LS LT LU LV LW LX LY LZ MA MB MC MD ME MF MG MH MI MJ MK ML MM MN MO MP MQ MR MS MT MU MV MW MX MY MZ NA NB NC ND NE NF NG NH NI NJ NK NL NM NN NO NP NQ NR NS NT NU NV NW NX NY NZ OA OB OC OD OE OF OG OH OI OJ OK OL OM ON OO OP OQ OR OS OT OU OV OW OX OY OZ PA PB PC PD PE PF PG PH PI PJ PK PL PM PN PO PP PQ PR PS PT PU PV PW PX PY PZ QA QB QC QD QE QF QG QH QI QJ QK QL QM QN QO QP QQ QR QS QT QU QV QW QX QY QZ RA RB RC RD RE RF RG RH RI RJ RK RL RM RN RO RP RQ RR RS RT RU RV RW RX RY RZ SA SB SC SD SE SF SG SH SI SJ SK SL SM SN SO SP SQ SR SS ST SU SV SW SX SY SZ TA TB TC TD TE TF TG TH TI TJ TK TL TM TN TO TP TQ TR TS TT TU TV TW TX TY TZ UA UB UC UD UE UF UG UH UI UJ UK UL UM UN UO UP UQ UR US UT UU UV UW UX UY UZ VA VB VC VD VE VF VG VH VI VJ VK VL VM VN VO VP VQ VR VS VT VU VV VW VX VY VZ WA WB WC WD WE WF WG WH WI WJ WK WL WM WN WO WP WQ WR WS WT WU WV WW WX WY WZ XA XB XC XD XE XF XG XH XI XJ XK XL XM XN XO XP XQ XR XS XT XU XV XW XX XY XZ YA YB YC YD YE YF YG YH YI YJ YK YL YM YN YO YP YQ YR YS YT YU YV YW YX YY YZ ZA ZB ZC ZD ZE ZF ZG ZH ZI ZJ ZK ZL ZM ZN ZO ZP ZQ ZR ZS ZT ZU ZV ZW ZX ZY ZZ AAA AAB AAC AAD AAE AAF AAG AAH AAI AAJ AAK AAL AAM AAN AAO AAP AAQ AAR AAS AAT AAU AAV AAW AAX AAY AAZ ABA ABB ABC ABD ABE ABF ABG ABH ABI ABJ ABK ABL ABM ABN ABO ABP ABQ ABR ABS ABT ABU ABV ABW ABX ABY ABZ ACA ACB ACC ACD ACE ACF ACG ACH ACI ACJ ACK ACL ACM ACN ACO ACP ACQ ACR ACS ACT ACU ACV ACW ACX ACY ACZ ADA ADB ADC ADD ADE ADF ADG ADH ADI ADJ ADK ADL ADM ADN ADO ADP ADQ ADR ADS ADT ADU ADV ADW ADX ADY ADZ AEA AEB AEC AED AEE AEF AEG AEH AEI AEJ AEK AEL AEM AEN AEO AEP AEQ AER AES AET AEU AEV AEW AEX AEY AEZ AFA AFB AFC AFD AFE AFF AFG AFH AFI AFJ AFK AFL AFM AFN AFO AFP AFQ AFR AFS AFT AFU AFV AFW AFX AFY AFZ AGA AGB AGC AGD AGE AGF AGG AGH AGI AGJ AGK AGL AGM AGN AGO AGP AGQ AGR AGS AGT AGU AGV AGW AGX AGY AGZ AHA AHB AHC AHD AHE AHF AHG AHH AHI AHJ AHK AHL AHM AHN AHO AHP AHQ AHR AHS AHT AHU AHV AHW AHX AHY AHZ AIA AIB AIC AID AIE AIF AIG AIH AII AIJ AIK AIL AIM AIN AIO AIP AIQ AIR AIS AIT AIU AIV AIW AIX AIY AIZ AJA AJB AJC AJD AJE AJF AJG AJH AJI AJJ AJK AJL AJM AJN AJO AJP AJQ AJR AJS AJT AJU AJV AJW AJX AJY AJZ AKA AKB AKC AKD AKE AKF AKG AKH AKI AKJ AKK AKL AKM AKN AKO AKP AKQ AKR AKS AKT AKU AKV AKW AKX AKY AKZ ALA ALB ALC ALD ALE ALF ALG ALH ALI ALJ ALK ALL ALM ALN ALO ALP ALQ ALR ALS ALT ALU ALV ALW ALX ALY ALZ AMA AMB AMC AMD AME AMF AMG AMH AMI AMJ AMK AML AMM AMN AMO AMP AMQ AMR AMS AMT AMU AMV AMW AMX AMY AMZ ANA ANB ANC AND ANE ANF ANG ANH ANI ANJ ANK ANL ANM ANN ANO ANP ANQ ANR ANS ANT ANU ANV ANW ANX ANY ANZ AOA AOB AOC AOD AOE AOF AOG AOH AOI AOJ AOK AOL AOM AON AOO AOP AOQ AOR AOS AOT AOU AOV AOW AOX AOY AOZ APA APB APC APD APE APF APG APH API APJ APK APL APM APN APO APP APQ APR APS APT APU APV APW APX APY APZ AQA AQB AQC AQD AQE AQF AQG AQH AQI AQJ AQK AQL AQM AQN AQO AQP AQQ AQR AQS AQT AQU AQV AQW AQX AQY AQZ ARA ARB ARC ARD ARE ARF ARG ARH ARI ARJ ARK ARL ARM ARN ARO ARP ARQ ARR ARS ART ARU ARV ARW ARX ARY ARZ ASA ASB ASC ASD ASE ASF ASG ASH ASI ASJ ASK ASL ASM ASN ASO ASP ASQ ASR ASS AST ASU ASV ASW ASX ASY ASZ ATA ATB ATC ATD ATE ATF ATG ATH ATI ATJ ATK ATL ATM ATN ATO ATP ATQ ATR ATS ATT ATU ATV ATW ATX ATY ATZ AUA AUB AUC AUD AUE AUF AUG AUH AUI AUJ AUK AUL AUM AUN AUO AUP AUQ AUR AUS AUT AUU AUV AUW AUX AUY AUZ AVA AVB AVC AVD AVE AVF AVG AVH AVI AVJ AVK AVL AVM AVN AVO AVP AVQ AVR AVS AVT AVU AVV AVW AVX AVY AVZ AWA AWB AWC AWD AWE AWF AWG AWH AWI AWJ AWK AWL AWM AWN AWO AWP AWQ AWR AWS AWT AWU AWV AWW AWX AWY AWZ AXA AXB AXC AXD AXE AXF AXG AXH AXI AXJ AXK AXL AXM AXN AXO AXP AXQ AXR AXS AXT AXU AXV AXW AXX AXY AXZ AYA AYB AYC AYD AYE AYF AYG AYH AYI AYJ AYK AYL AYM AYN AYO AYP AYQ AYR AYS AYT AYU AYV AYW AYX AYY AYZ AZA AZB AZC AZD AZE AZF AZG AZH AZI AZJ AZK AZL AZM AZN AZO AZP AZQ AZR AZS AZT AZU AZV AZW AZX AZY AZZ

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow A Sample Preparation B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Data Analysis and Interpretation B->F C->F D->F E->F G Structural Elucidation F->G

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS techniques, allows for its unequivocal structural determination. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers working with this compound, ensuring its correct identification and facilitating its use in further scientific endeavors. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, promoting reproducibility and accuracy in the laboratory.

References

A Comprehensive Technical Guide to Ethyl 3-chloro-4-iodobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Ethyl 3-chloro-4-iodobenzoate, a versatile halogenated aromatic compound with significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document will delve into its synthesis, key chemical properties, and its utility as a building block in modern synthetic chemistry, with a focus on its application in drug discovery.

Physicochemical Properties and Specifications

This compound is a solid at room temperature with a melting point in the range of 38 to 40°C.[1] Its molecular formula is C₉H₈ClIO₂, corresponding to a molecular weight of 310.52 g/mol . The presence of both chloro and iodo substituents on the benzene ring, along with the ethyl ester functionality, makes it a valuable and versatile intermediate for a variety of chemical transformations.

PropertyValue
CAS Number 874831-02-4
Molecular Formula C₉H₈ClIO₂
Molecular Weight 310.52 g/mol
Appearance Solid
Melting Point 38-40 °C[1]
Purity Typically ≥95%

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3-chloro-4-iodobenzoic acid. This precursor can be synthesized from commercially available starting materials.

Synthesis of 3-chloro-4-iodobenzoic acid
Esterification of 3-chloro-4-iodobenzoic acid

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 3-chloro-4-iodobenzoic acid.[2][3] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Synthesis_of_Ethyl_3_chloro_4_iodobenzoate reactant1 3-chloro-4-iodobenzoic acid reaction Fischer Esterification reactant1->reaction reactant2 Ethanol (excess) reactant2->reaction catalyst H₂SO₄ (cat.) catalyst->reaction Heat product This compound water Water reaction->product reaction->water

Fischer-Speier esterification of 3-chloro-4-iodobenzoic acid.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-iodobenzoic acid (1.0 eq.).

  • Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile building block in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization, a key strategy in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4] The ethyl ester group also provides a handle for further modifications, such as hydrolysis to the carboxylic acid or conversion to amides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl structures, which are prevalent in many pharmaceuticals.[4][5] this compound is an excellent substrate for this reaction, with the highly reactive C-I bond readily undergoing oxidative addition to the palladium catalyst.[5]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions start This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) start->catalyst boronic_acid Arylboronic Acid boronic_acid->catalyst product Ethyl 3-chloro-4-arylbenzoate catalyst->product Suzuki-Miyaura Coupling base Base (e.g., K₂CO₃) base->catalyst

General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add a degassed solvent (e.g., toluene, dioxane) and an aqueous solution of a base (e.g., 2M K₂CO₃).

  • Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80-110°C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, and perform an aqueous work-up. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

The resulting biaryl compounds are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[6]

Heck Reaction

The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of C-C bonds between an aryl halide and an alkene. This reaction is instrumental in synthesizing substituted alkenes, which are important structural motifs in many biologically active molecules.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is highly valuable for the synthesis of arylalkynes, which are precursors to a wide range of heterocyclic compounds and are found in numerous natural products and pharmaceuticals.

Commercial Availability

This compound is available from a number of commercial suppliers, catering to both research and development as well as larger-scale manufacturing needs. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, as impurities can significantly impact the outcome of sensitive cross-coupling reactions.

SupplierPurityPack Sizes
Fluorochem ≥95%[1]Inquire
Sigma-Aldrich InquireInquire
ChemScene InquireInquire[7]
Apollo Scientific 99%1g, 5g, 25g, 100g
CymitQuimica 99%1g, 5g, 25g, 100g[8]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions, providing access to complex molecular scaffolds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the development of novel therapeutic agents.

References

starting material for Ethyl 3-chloro-4-iodobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-chloro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound of significant interest in modern organic synthesis. Its utility stems from the orthogonal reactivity of its substituents: the ethyl ester provides a handle for derivatization (e.g., hydrolysis or amidation), while the chloro and iodo groups offer distinct sites for metal-catalyzed cross-coupling reactions. The carbon-iodine bond, being more reactive than the carbon-chlorine bond, allows for selective functionalization in reactions like Suzuki, Heck, and Sonogashira couplings, making this molecule a versatile building block in the synthesis of complex pharmaceutical intermediates and advanced materials.[1][2][3] This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, focusing on the selection of an optimal starting material and detailing the mechanistic and practical aspects of the core chemical transformations.

Strategic Analysis: Starting Material and Synthetic Pathway

A robust synthetic strategy begins with an efficient retrosynthetic analysis to identify a commercially available and cost-effective starting material. The target molecule, this compound, can be logically disconnected at the ester and carbon-iodine bonds.

G product This compound intermediate 3-chloro-4-iodobenzoic acid product->intermediate Fischer Esterification starting_material 3-chloro-4-aminobenzoic acid intermediate->starting_material Sandmeyer Reaction (Iodination)

Caption: Retrosynthetic analysis of this compound.

This analysis points to 3-chloro-4-aminobenzoic acid as an ideal starting material. This compound is readily available commercially and possesses the required chloro-substituted benzene ring and a carboxylic acid group. The amino group is a perfect precursor for the introduction of iodine via the well-established Sandmeyer reaction.[4][5]

The forward synthesis, therefore, comprises two principal stages:

  • Diazotization and Iodination: Conversion of the aromatic amino group of 3-chloro-4-aminobenzoic acid into a diazonium salt, which is subsequently displaced by iodide.

  • Esterification: Conversion of the carboxylic acid moiety of the resulting 3-chloro-4-iodobenzoic acid into an ethyl ester.

This sequence is generally preferred over the reverse order (esterification followed by iodination) as the Sandmeyer reaction conditions are often harsh and could potentially hydrolyze a pre-existing ester group.

Part 1: Synthesis of 3-chloro-4-iodobenzoic acid via Sandmeyer Reaction

Mechanism and Experimental Rationale

The reaction proceeds in two steps:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form a stable aryldiazonium salt. The reaction is performed at low temperatures (0–5 °C) to prevent the premature decomposition of the diazonium salt.

  • Iodide Displacement: The diazonium group (N₂⁺) is an excellent leaving group (releasing N₂ gas). The introduction of an iodide source, typically potassium iodide (KI), leads to the displacement of the diazonium group. While classic Sandmeyer reactions for chlorination or bromination require a copper(I) salt catalyst, iodination can often proceed effectively without it, as the iodide ion itself is a sufficiently strong nucleophile to initiate the substitution.[7][8]

G cluster_0 Diazotization (0-5 °C) cluster_1 Iodide Displacement A 3-chloro-4-aminobenzoic acid B Aryldiazonium Salt Intermediate A->B NaNO₂, HCl C 3-chloro-4-iodobenzoic acid B->C KI G cluster_0 Esterification (Reflux) cluster_1 Workup & Purification A 3-chloro-4-iodobenzoic acid + Ethanol (excess) B This compound A->B H₂SO₄ (catalyst) C Crude Product B->C Neutralization (NaHCO₃) D Purified Product C->D Extraction & Distillation

References

A Technical Guide to Ethyl 3-chloro-4-iodobenzoate: Synthesis, Properties, and Strategic Applications in Sequential Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 3-chloro-4-iodobenzoate is a strategically important synthetic intermediate, primarily utilized by researchers in medicinal chemistry and materials science. Its value is derived from the differentially reactive carbon-halogen bonds on the aromatic ring—the carbon-iodine bond and the carbon-chlorine bond. This structural feature permits selective, sequential functionalization, most notably through palladium-catalyzed cross-coupling reactions. The C-I bond can be selectively addressed under conditions that leave the more robust C-Cl bond intact for subsequent transformations. This guide provides an in-depth analysis of its physicochemical properties, a robust protocol for its synthesis via Fischer esterification, predictive spectroscopic data for its characterization, and a discussion of its primary application in staged synthetic strategies.

Compound Identification and Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its effective use in experimental design. This compound is a solid at room temperature with key identifiers and properties summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 874831-02-4[1]
Molecular Formula C₉H₈ClIO₂[1]
Molecular Weight 310.52 g/mol [1]
Canonical SMILES CCOC(=O)C1=CC=C(I)C(Cl)=C1[1]
InChI Key MOHOSKBBZXBCTR-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Solid--INVALID-LINK--[1]
Melting Point 38 to 40 °C--INVALID-LINK--[1]
Solubility Soluble in common organic solvents (e.g., ether, ethanol); low water solubility is expected.Inferred from structure

Caption: 2D Structure of this compound.

Synthesis and Purification

Synthetic Rationale: Fischer-Speier Esterification

The most direct and reliable method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-chloro-4-iodobenzoic acid. This reaction involves treating the carboxylic acid with an excess of ethanol, which acts as both reagent and solvent, in the presence of a strong acid catalyst like concentrated sulfuric acid. The use of excess ethanol drives the reaction equilibrium toward the formation of the ethyl ester product.[2]

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-chloro-4-iodobenzoic acid.

Materials:

  • 3-chloro-4-iodobenzoic acid

  • Absolute ethanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-chloro-4-iodobenzoic acid (1.0 eq).

  • Reagent Addition: Add absolute ethanol (approx. 10-15 mL per gram of carboxylic acid). The large excess serves to drive the equilibrium.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise (approx. 0.1 eq). The addition is exothermic.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

  • Quenching and Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x 30 mL)

    • Saturated NaHCO₃ solution (2 x 30 mL, or until effervescence ceases) to neutralize the acid catalyst.

    • Brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude oil/solid by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification start_acid 3-Chloro-4-iodobenzoic Acid reaction H₂SO₄ (cat.) Reflux, 3-5h start_acid->reaction start_etoh Absolute Ethanol start_etoh->reaction workup 1. Quench 2. Et₂O Extraction 3. NaHCO₃ / Brine Wash reaction->workup purification 1. Dry (MgSO₄) 2. Concentrate 3. Column Chromatography workup->purification end_product Pure this compound purification->end_product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10d1HAr-H (C2-H)Deshielded by adjacent ester and Cl.
~7.85dd1HAr-H (C6-H)Ortho-coupled to C5-H, meta-coupled to C2-H.
~7.60d1HAr-H (C5-H)Ortho-coupled to C6-H.
4.40q2H-OCH₂ CH₃Standard ethyl ester quartet.
1.41t3H-OCH₂CH₃ Standard ethyl ester triplet.

Predicted ¹³C NMR (100 MHz, CDCl₃): Nine distinct signals are expected. Key shifts would include the carbonyl carbon (~165 ppm), aromatic carbons attached to iodine (~95 ppm) and chlorine (~135 ppm), and the ethyl group carbons (~62 and ~14 ppm).

Mass Spectrometry: The mass spectrum would show a molecular ion (M⁺) peak at m/z 310. The presence of chlorine would result in a characteristic M+2 peak at m/z 312 with an intensity approximately one-third that of the M⁺ peak.

Strategic Applications in Synthesis

The Principle of Sequential Cross-Coupling

The primary utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions.[5] The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making it far more susceptible to oxidative addition by a Pd(0) catalyst. This reactivity difference allows for the selective functionalization at the C4 position (iodine) while leaving the C3 position (chlorine) available for a subsequent, often more forcing, cross-coupling reaction. This strategy is invaluable for the convergent synthesis of complex, multi-substituted aromatic compounds, which are common scaffolds in pharmaceutical agents.[6]

Representative Workflow: Sonogashira Coupling

A Sonogashira coupling is a classic example where this selectivity is exploited to form a C-C triple bond.

Objective: To selectively couple a terminal alkyne at the C-I bond of this compound.

Protocol Outline:

  • Setup: A reaction vessel is charged with this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon) to remove oxygen, which can deactivate the catalyst.

  • Reagent Addition: Anhydrous, degassed solvent (e.g., THF or DMF), a terminal alkyne (1.1-1.5 eq), and a base (e.g., triethylamine or diisopropylethylamine, >2.0 eq) are added.

  • Reaction: The mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup & Purification: The reaction is worked up via filtration, extraction, and purified by column chromatography to yield the ethyl 3-chloro-4-(alkynyl)benzoate product, which retains the chlorine atom for further chemistry.

Visualization of Selective Functionalization

Caption: Sequential cross-coupling strategy using this compound.

Safety and Handling

Proper handling of this compound is necessary to ensure laboratory safety. The primary hazards are related to irritation.

Table 4: GHS Hazard Information

CategoryInformation
Pictogram GHS07: Harmful/Irritant
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple halogenated aromatic; it is a sophisticated building block designed for controlled, stepwise molecular construction. Its value for researchers and drug development professionals is rooted in the predictable and selective reactivity of its carbon-halogen bonds. By enabling sequential cross-coupling reactions, it provides an efficient and powerful route to complex molecular architectures that are foundational to the discovery of new medicines and materials.

References

Methodological & Application

The Strategic Utility of Ethyl 3-chloro-4-iodobenzoate in Chemoselective Suzuki-Miyaura Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] Ethyl 3-chloro-4-iodobenzoate has emerged as a highly valuable and versatile building block in this context. Its di-halogenated structure, featuring both a chloro and an iodo substituent on the benzoate ring, presents a unique opportunity for selective, sequential cross-coupling reactions. This allows for the controlled and stepwise introduction of different aryl or vinyl groups, paving the way for the efficient synthesis of complex, multi-substituted aromatic compounds.

This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura coupling reactions. We will delve into the principles of chemoselectivity that govern its reactivity, present detailed experimental protocols for selective mono-arylation, and discuss the critical parameters that ensure high-yield and high-purity outcomes.

Understanding the Chemoselectivity: The Reactivity Hierarchy of Aryl Halides

The successful application of this compound in selective synthesis hinges on the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[2] This step is often the rate-determining phase of the reaction.[1] The generally accepted order of reactivity for aryl halides is:

C-I > C-Br > C-OTf > C-Cl [2]

This hierarchy is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to cleavage and insertion of the palladium(0) catalyst. This principle is the cornerstone of achieving chemoselectivity with di-halogenated substrates like this compound. By carefully controlling the reaction conditions, one can selectively activate the C-I bond for coupling, leaving the C-Cl bond intact for subsequent transformations.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-I bond of this compound) to form a Pd(II) intermediate.[2]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, replacing the halide. The base is essential for the activation of the boronic acid.[3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Suzuki_Cycle cluster_main Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (C-I Bond Cleavage) Pd(0)L2->Oxidative_Addition + Ar-I ArPd(II)L2(I) Ar-Pd(II)L₂(I) Intermediate Oxidative_Addition->ArPd(II)L2(I) Transmetalation Transmetalation ArPd(II)L2(I)->Transmetalation + Ar'-B(OH)₂ + Base ArPd(II)L2(Ar') Ar-Pd(II)L₂(Ar') Intermediate Transmetalation->ArPd(II)L2(Ar') Reductive_Elimination Reductive Elimination ArPd(II)L2(Ar')->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product caption Suzuki-Miyaura Catalytic Cycle

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols: Selective Mono-Arylation of this compound

The following protocols provide a detailed, step-by-step methodology for the chemoselective Suzuki-Miyaura coupling of this compound at the C-I position. These protocols are based on established procedures for similar di-halogenated substrates and general principles of Suzuki couplings.[4][5]

Protocol 1: General Procedure for Selective Mono-Arylation

This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or a microwave vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum or cap, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate and SPhos to the reaction vessel.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir the mixture at 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the specific substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired ethyl 3-chloro-4-arylbenzoate.

Experimental_Workflow cluster_workflow start Start setup Reaction Setup (Reagents, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Catalyst and Ligand (Pd(OAc)₂, SPhos) inert->catalyst solvent Add Degassed Solvents (Dioxane/Water) catalyst->solvent reaction Heat and Stir (80-110 °C, 2-24 h) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (EtOAc, Water, Brine) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end End Product: Ethyl 3-chloro-4-arylbenzoate purification->end caption General Experimental Workflow

A step-by-step workflow for the selective mono-arylation.

Data Presentation: Key Parameters and Considerations

The success of the chemoselective Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes the key components and their roles, providing a framework for optimization.

ParameterRecommended Choice(s)Rationale and Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that require in-situ reduction, often facilitated by the phosphine ligand. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst.[3][4]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are generally preferred for Suzuki couplings of aryl chlorides and can also be effective for aryl iodides. They promote oxidative addition and reductive elimination.[3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is critical for activating the boronic acid. K₃PO₄ is a strong base often used in challenging couplings. The solubility of the base can be enhanced by the aqueous co-solvent.[3][4]
Solvent System Dioxane/Water, Toluene/Water, THF/WaterA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.[4][5]
Temperature 80 - 110 °CThe reaction temperature needs to be sufficient to promote the catalytic cycle but should be controlled to maintain the selectivity for the C-I bond cleavage.[4]

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., a second-generation Buchwald ligand), or a stronger base. Ensure that the reagents and solvents are of high purity and adequately degassed.

  • Formation of Di-substituted Product: If the formation of the di-arylated product is observed, it indicates that the reaction conditions are too harsh, leading to the cleavage of the C-Cl bond. Reducing the reaction temperature or using a less active catalyst system may improve selectivity.

  • Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid (homocoupling) can be minimized by ensuring a strictly inert atmosphere and using a slight excess, but not a large excess, of the boronic acid.

  • Hydrolysis of the Ester: The basic conditions of the Suzuki-Miyaura reaction can potentially lead to the hydrolysis of the ethyl ester group. Using milder bases like K₂CO₃ or NaHCO₃, or shorter reaction times, can mitigate this side reaction if it becomes problematic.

Conclusion: Enabling Advanced Synthetic Strategies

This compound is a powerful and versatile building block for the synthesis of complex molecular architectures. Its differential halogen reactivity allows for predictable and selective Suzuki-Miyaura cross-coupling at the C-I bond, providing a reliable method for the synthesis of 3-chloro-4-arylbenzoates. These intermediates can then be subjected to further functionalization at the C-Cl position, opening up a wide range of possibilities for the creation of novel compounds for drug discovery and materials science. By understanding the underlying principles of chemoselectivity and carefully controlling the reaction parameters, researchers can effectively harness the synthetic potential of this valuable reagent.

References

Application Notes and Protocols for the Use of Ethyl 3-chloro-4-iodobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility with a Differentially Halogenated Building Block

Ethyl 3-chloro-4-iodobenzoate is a highly versatile substituted aromatic compound that serves as a foundational building block in modern organic synthesis.[1] Its utility is derived from a unique arrangement of three distinct functional groups: an iodo group, a chloro group, and an ethyl ester. This strategic combination allows for a range of selective chemical transformations, making it an invaluable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[2]

The key to its synthetic power lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond in common transition-metal-catalyzed cross-coupling reactions.[3] This reactivity difference enables chemists to perform sequential, site-selective modifications, first at the iodo-position under milder conditions, followed by a second transformation at the less reactive chloro-position. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent chloro and ethyl ester groups increases the electrophilicity of the aromatic ring, which generally facilitates the oxidative addition step—often the rate-determining step—of the catalytic cycle.[4][5]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures prevalent in many active pharmaceutical ingredients (APIs).[6] The high reactivity of the C-I bond in this compound allows for its efficient coupling with a wide array of aryl and heteroaryl boronic acids or esters under standard conditions.[7]

This protocol details a typical procedure for the selective coupling of an arylboronic acid at the 4-iodo position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water (3:1:1))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system via syringe.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the target ethyl 3-chloro-4-arylbenzoate.[8]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O90-1002-12>90
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O80-904-1685-95
XPhos Pd G2 (2)-Cs₂CO₃ (2.0)EtOH/H₂O120 (µW)0.25-0.5>90

Note: Yields are based on general procedures for reactive aryl iodides and may require optimization for specific substrates.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-I ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[10][11] This reaction is invaluable for creating arylalkyne structures, which are key intermediates in medicinal chemistry and materials science.[12] this compound serves as an excellent substrate, readily reacting at the C-I bond with a palladium catalyst and a copper(I) co-catalyst.[10]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1-1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 2.5-10 mol%)

  • Amine Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPEA), 2.0-5.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Solvent & Reagent Addition: Under an inert atmosphere, add the anhydrous solvent, followed by the amine base. Stir for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred mixture.[10]

  • Reaction Execution: Stir the reaction at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.[13]

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with ethyl acetate. Wash with a saturated aqueous solution of NH₄Cl (to remove copper), followed by water and brine.[13]

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to isolate the ethyl 3-chloro-4-(alkynyl)benzoate.

A common side reaction is the undesired homocoupling of the terminal alkyne (Glaser coupling), primarily caused by the presence of oxygen.[13]

  • Solution: Ensure all solvents and reagents are rigorously degassed. Maintain a positive pressure of an inert gas throughout the procedure. For sensitive substrates, a slower, dropwise addition of the alkyne can minimize its concentration and suppress homocoupling.[13]

Sonogashira_Workflow start Start setup Combine Ar-I, Pd Catalyst, and CuI in Flask start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert add_solvents Add Degassed Solvent and Amine Base inert->add_solvents add_alkyne Add Terminal Alkyne Dropwise add_solvents->add_alkyne react Stir at RT or with Gentle Heating add_alkyne->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (NH₄Cl, H₂O, Brine) monitor->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify product Final Product: Ethyl 3-chloro-4-(alkynyl)benzoate purify->product

Experimental workflow for the Sonogashira coupling reaction.

Strategy: Sequential Functionalization for Complex Scaffolds

The significant difference in reactivity between the C-I and C-Cl bonds is the most powerful feature of this compound. It allows for a programmed, two-step synthetic sequence. The first cross-coupling reaction occurs selectively at the highly reactive iodo position. The resulting product, an ethyl 3-chloro-4-substituted benzoate, retains the less reactive chloro group, which can then be subjected to a second, often more forcing, cross-coupling reaction to install a different moiety. This strategy provides a convergent and efficient route to tri-substituted aromatic rings that would be challenging to synthesize otherwise.

  • Step 1 (Milder Conditions): A Suzuki or Sonogashira coupling is performed to replace the iodine atom. Standard palladium catalysts are effective.

  • Step 2 (Forcing Conditions): The chloro-substituted product from Step 1 is subjected to a second cross-coupling reaction. This step typically requires more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like Buchwald or Fu ligands), stronger bases, and/or higher temperatures to activate the more robust C-Cl bond.

Sequential_Coupling start_mol This compound I Cl step1 Step 1: Coupling at C-I (e.g., Suzuki, Sonogashira) - Milder Conditions - Pd(PPh₃)₄, K₂CO₃, 80°C start_mol:f0->step1 intermediate_mol Intermediate Cl step2 Step 2: Coupling at C-Cl (e.g., Suzuki, Buchwald-Hartwig) - Forcing Conditions - Pd₂(dba)₃/XPhos, K₃PO₄, 110°C intermediate_mol:f1->step2 final_mol Final Product step1->intermediate_mol:f0 step2->final_mol:f1

Logical workflow for sequential cross-coupling reactions.

Applications in Bioactive Molecule Synthesis

The structural motifs accessible from this compound and related compounds are frequently found in biologically active molecules. While specific examples starting directly from this exact molecule require deep literature searches, the resulting 3,4-disubstituted benzoic acid scaffold is a key component in many developmental drugs. For instance, substituted iodobenzoic acids are used to synthesize complex acylhydrazones that have shown promising antimicrobial and anticancer activities.[14] The ability to controllably build molecular complexity around this core structure is essential for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for synthetic chemists. Its well-defined reactivity hierarchy enables the selective and sequential formation of carbon-carbon and carbon-heteroatom bonds, providing a reliable pathway to complex, highly substituted aromatic compounds. The protocols and principles outlined in this guide demonstrate its broad utility in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings. By leveraging the unique properties of this building block, researchers can streamline the synthesis of novel molecules for a wide range of scientific applications.

References

Ethyl 3-chloro-4-iodobenzoate: A Versatile Halogenated Building Block for Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 3-chloro-4-iodobenzoate in Drug Discovery

This compound is a halogenated aromatic compound that has emerged as a pivotal building block in contemporary pharmaceutical research and development. Its unique structural arrangement, featuring a chloro, an iodo, and an ethyl ester substituent on a benzene ring, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective and sequential cross-coupling reactions, providing a powerful tool for the construction of highly functionalized molecules. This, combined with the ester moiety that can be readily modified, makes this compound a valuable precursor for a range of therapeutic agents, most notably in the field of oncology. This guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols for its key transformations and an analysis of the rationale behind the experimental choices.

Pharmaceutical Relevance: A Key Intermediate in Kinase Inhibitor Synthesis

The primary application of this compound in pharmaceuticals lies in its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

One of the most prominent examples of a drug synthesized using this compound is Trametinib , a highly potent and selective inhibitor of MEK1 and MEK2 kinases. Trametinib is used in the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer. The synthesis of a key intermediate for Trametinib involves the use of this compound, highlighting the industrial importance of this building block.

Beyond Trametinib, the substituted benzoyl moiety derived from this compound is a common scaffold in a variety of other kinase inhibitors and bioactive molecules. The ability to introduce diverse functionalities at the 4-position via cross-coupling reactions, while retaining the 3-chloro substituent, allows for the systematic exploration of the chemical space around a core structure, a key strategy in lead optimization.

Key Synthetic Transformations and Protocols

The synthetic utility of this compound is primarily realized through a variety of palladium-catalyzed cross-coupling reactions. The significantly weaker carbon-iodine bond allows for selective reaction at the 4-position, leaving the more robust carbon-chlorine bond intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] For this compound, this reaction is instrumental in constructing biaryl frameworks, which are prevalent in many active pharmaceutical ingredients (APIs).

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand are commonly employed. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[2]

  • Base: A base is essential for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used, often in an aqueous solution to facilitate the reaction.[3] The choice of base can influence the reaction rate and the tolerance of other functional groups.

  • Solvent: A mixed solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic reactants and the inorganic base.[3]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagent/ParameterConditionMolar Equiv.
This compound-1.0
Phenylboronic acid-1.2
Pd(PPh₃)₄-0.03
K₂CO₃2 M aqueous solution2.0
SolventToluene-
Temperature90 °C-
Time4-6 h-

Step-by-Step Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add degassed toluene and the 2 M aqueous K₂CO₃ solution (2.0 equiv.).

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-chloro-4-phenylbenzoate.

Suzuki_Miyaura_Workflow A Reactant Mixing (Aryl Iodide, Boronic Acid, Catalyst, Base) B Inert Atmosphere (Purge with Ar/N2) A->B C Solvent Addition (Degassed Toluene/Water) B->C D Heating & Stirring (90 °C, 4-6 h) C->D E Reaction Workup (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Final Product F->G

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, providing a valuable route to substituted alkenes.[4]

Causality of Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is often used with a phosphine ligand like triphenylphosphine (PPh₃), although "ligand-free" conditions can sometimes be successful with highly reactive aryl iodides.[5]

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide formed during the reaction.[6][7]

  • Solvent: Polar aprotic solvents like DMF or NMP are typically used.[6]

Detailed Protocol: Heck Reaction of this compound with Ethyl Acrylate

Reagent/ParameterConditionMolar Equiv.
This compound-1.0
Ethyl acrylate-1.2
Pd(OAc)₂-0.02
PPh₃-0.04
Triethylamine (Et₃N)-2.0
SolventAnhydrous DMF-
Temperature100 °C-
Time4-24 h-

Step-by-Step Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and PPh₃ (0.04 equiv.).[6][7]

  • Add anhydrous DMF and stir until the solids are dissolved.

  • Add ethyl acrylate (1.2 equiv.) followed by triethylamine (2.0 equiv.) via syringe.[6]

  • Heat the reaction mixture to 100 °C and monitor its progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck_Reaction_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-I(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-I) Alkene_Complex [Ar-Pd(II)(Alkene)(L2)]+I- PdII_Aryl->Alkene_Complex + Alkene Insertion_Product R-CH2-CH(Ar)-Pd(II)-I(L2) Alkene_Complex->Insertion_Product Syn-Insertion Insertion_Product->Pd0 Beta-Hydride Elimination & Reductive Elimination (-HI, +Base)

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Formation of Arylalkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, which is highly efficient for the formation of C(sp)-C(sp²) bonds.[8][9]

Causality of Experimental Choices:

  • Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used to deprotonate the terminal alkyne.[10]

  • Solvent: Anhydrous solvents like THF or DMF are commonly employed.[10]

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Reagent/ParameterConditionMolar Equiv.
This compound-1.0
Phenylacetylene-1.2
Pd(PPh₃)₂Cl₂-0.03
CuI-0.05
Triethylamine (TEA)-2.5
SolventAnhydrous THF-
TemperatureRoom Temperature-
Time3-6 h-

Step-by-Step Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).[10]

  • Purge the flask with an inert gas.

  • Add anhydrous THF, followed by triethylamine (2.5 equiv.) and phenylacetylene (1.2 equiv.).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute with diethyl ether and wash sequentially with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Sonogashira_Coupling_Workflow Start Start Setup Reaction Setup (Aryl Iodide, Catalysts, Inert Atmosphere) Start->Setup Addition Reagent Addition (Solvent, Base, Alkyne) Setup->Addition Reaction Stir at Room Temp (Monitor by TLC) Addition->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Final Product Purification->End

Caption: Workflow for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[11] This reaction is crucial for introducing amine functionalities, which are prevalent in many pharmaceuticals.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), are highly effective.[12] These ligands facilitate both the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) being common choices.[12]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Reagent/ParameterConditionMolar Equiv.
This compound-1.0
Morpholine-1.2
Pd₂(dba)₃-0.02
XPhos-0.08
Sodium tert-butoxide-1.4
SolventAnhydrous Toluene-
Temperature100 °C-
Time12-24 h-

Step-by-Step Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in modern pharmaceutical synthesis. Its well-defined reactivity, particularly the selective activation of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the construction of complex molecular scaffolds. The successful application of this intermediate in the synthesis of important drugs like Trametinib underscores its significance. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their pursuit of novel therapeutic agents.

References

Application Notes & Protocols: Advanced Catalytic Systems for Chemoselective Reactions of Ethyl 3-chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic systems for reactions involving Ethyl 3-chloro-4-iodobenzoate. The document moves beyond standard protocols to explain the fundamental principles of chemoselectivity, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Detailed, step-by-step protocols for key C-C and C-N bond-forming reactions are presented, supported by mechanistic diagrams and comparative data to empower users to achieve high-yield, selective transformations.

Introduction: The Strategic Value of Dihalogenated Scaffolds

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility stems from the presence of two distinct halogen atoms on the aromatic ring, offering a platform for sequential, site-selective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic value.

The C-I bond, being weaker and more polarized, is significantly more susceptible to oxidative addition by low-valent transition metal catalysts, such as Palladium(0).[3][4] This inherent reactivity difference allows for the selective coupling at the C4 position while leaving the C-Cl bond at the C3 position intact for subsequent transformations. This guide focuses on harnessing this chemoselectivity in several cornerstone cross-coupling reactions.

The Principle of Chemoselectivity: C–I vs. C–Cl Reactivity

The success of selective transformations on this compound hinges on the judicious choice of a catalytic system that can effectively differentiate between the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.[1] The general order of reactivity for aryl halides in this step is I > Br > OTf >> Cl.[4][5]

This reactivity hierarchy is attributed to the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond possesses a lower BDE compared to the C-Cl bond, making it more readily cleaved by the palladium catalyst under milder conditions. By carefully controlling reaction parameters such as temperature, catalyst loading, and ligand choice, one can exclusively activate the C-I bond.

cluster_cycle Generalized Palladium Cross-Coupling Cycle Pd0 Active Pd(0)L_n Catalyst ArPdIL ArPd(II)(I)L_n (Oxidative Addition Intermediate) Pd0->ArPdIL Oxidative Addition (Selective at C-I bond) ArPdNuL ArPd(II)(Nu)L_n (Transmetalation Intermediate) ArPdIL->ArPdNuL Transmetalation Product Ar-Nu (Coupled Product) ArPdNuL->Product Reductive Elimination Catalyst_Regen Regenerated Pd(0)L_n ArPdNuL->Catalyst_Regen ArI This compound (R-I) ArI->Pd0 NuM Nucleophile (e.g., R'B(OH)₂) NuM->ArPdIL

Caption: Selective oxidative addition at the C-I bond.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely employed method for forming C(sp²)–C(sp²) bonds, making it invaluable for synthesizing biaryl scaffolds common in pharmaceuticals.[1][6][7] this compound is an excellent substrate for this transformation, readily coupling with a variety of aryl and heteroaryl boronic acids at the C4 position.[2]

Application Insights
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and effective catalyst for this transformation.[2][8] For more challenging substrates or to achieve lower catalyst loadings, systems based on Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos can be superior.[9][10]

  • Base: An aqueous solution of an inorganic base like K₂CO₃ or K₃PO₄ is crucial.[6][8] The base activates the boronic acid, facilitating the transmetalation step.[6]

  • Solvent: A biphasic solvent system, such as Toluene/Ethanol/Water or Dioxane/Water, is commonly used to dissolve both the organic and inorganic reagents.[6][8][10]

Comparative Data for Suzuki-Miyaura Catalytic Systems
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (1.5)-K₂CO₃Toluene/EtOH/H₂O8095[10]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10092[10]
4-(Hydroxymethyl)phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2M aq.)Toluene80-90>90 (Implied)[2]
Protocol 1: Synthesis of Ethyl 3-chloro-4-phenylbenzoate

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2-3 mol%)[2][8]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[8]

  • Solvent: Toluene/Ethanol/Water (4:1:1 mixture), degassed[8][10]

  • Round-bottom flask with reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1][6]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst followed by the degassed solvent mixture via syringe.[6][10]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[2]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.[6]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[11][12] This reaction is instrumental in creating arylalkyne motifs, which are key structural elements in many pharmaceuticals and functional materials.[11] The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[5][12]

Application Insights
  • Catalytic System: The classic system involves a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with additional phosphine ligands, and a copper(I) iodide (CuI) co-catalyst.[11][13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both to neutralize the HX byproduct and to facilitate the formation of the copper acetylide intermediate.[5][11]

  • Solvent: Anhydrous, degassed solvents like THF or DMF are typically used.[2][11]

Protocol 2: Synthesis of Ethyl 3-chloro-4-(phenylethynyl)benzoate

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)[13]

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed THF or DMF

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[13]

  • Solvent and Reagent Addition: Add anhydrous, degassed THF via syringe. Stir to dissolve the solids. Then, add triethylamine followed by phenylacetylene.[5]

  • Reaction: Stir the reaction mixture at room temperature. The high reactivity of the C-I bond often allows this reaction to proceed without heating.[5][12] Monitor progress by TLC.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.[5]

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[5]

Heck-Mizoroki Reaction

The Heck reaction is a palladium-catalyzed method for C-C bond formation between an unsaturated halide and an alkene, providing access to substituted alkenes and styrenyl compounds.[14][15]

Application Insights
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[16][17]

  • Ligand: Triphenylphosphine (PPh₃) is often added to stabilize the catalytic species, although some "ligandless" protocols exist.[14][16]

  • Base: The choice of base is critical. Organic bases like triethylamine are common, but inorganic bases such as K₂CO₃ or NaOAc can also be effective, sometimes requiring higher temperatures.[16][17] The base is required to neutralize the HI generated in the catalytic cycle.[16]

Protocol 3: Synthesis of Ethyl (E)-3-(2-chloro-4-(ethoxycarbonyl)phenyl)acrylate

Materials:

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.2-1.5 equiv)[2]

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[16]

  • Triphenylphosphine (PPh₃) (4 mol%)[16]

  • Triethylamine (Et₃N) (2.0 equiv)[16]

  • Anhydrous N,N-Dimethylformamide (DMF)[16][17]

  • Schlenk flask

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, and PPh₃.[16]

  • Solvent and Reagent Addition: Add anhydrous DMF and stir until the solids dissolve. Add ethyl acrylate followed by triethylamine via syringe.[16][17]

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.[2][16]

  • Workup: After completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.[2][17]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[2][17]

start Start: Reaction Planning setup 1. Reaction Setup (Aryl Halide, Coupling Partner, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert catalyst 3. Add Catalyst System (Pd source, Ligand, Solvent) inert->catalyst reaction 4. Reaction & Monitoring (Heat as required, track by TLC/GC) catalyst->reaction workup 5. Aqueous Workup (Dilute, Extract, Wash) reaction->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[18][19] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[18][20]

Application Insights
  • Catalyst System: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the challenging C-N reductive elimination step.[19][21]

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[19][22]

  • Solvents: Anhydrous ethereal solvents like toluene or dioxane are standard.[10][21]

Protocol 4: Synthesis of Ethyl 3-chloro-4-(morpholino)benzoate

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (2 mol%)

  • XPhos (3-4 mol%)[21]

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk tube or glovebox

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, XPhos ligand, and sodium tert-butoxide.[10][21]

  • Reagent Addition: Add the this compound and anhydrous toluene. Stir for a few minutes, then add the morpholine.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[10]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and wash with water and brine.[10][21]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[10]

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Reactivity Inactive catalyst; Insufficient temperature.Ensure anhydrous and oxygen-free conditions. Use a pre-catalyst that is readily reduced. Gradually increase reaction temperature.[17]
Formation of Palladium Black Catalyst agglomeration and precipitation.Ensure adequate ligand concentration to stabilize the Pd(0) species. Lowering the reaction temperature may help.[17]
Loss of Selectivity (Reaction at C-Cl) Reaction conditions are too harsh (high temperature, prolonged time).Reduce reaction temperature. Monitor carefully and stop the reaction once the C-I starting material is consumed. Consider a less reactive catalyst system.
Homocoupling of Boronic Acid (Suzuki) Oxygen in the reaction mixture.Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas.
Low Yield in Amination Base is not strong enough; Ligand is suboptimal.Switch to a stronger base like LiHMDS. Screen different generations of Buchwald-Hartwig ligands (e.g., RuPhos, BrettPhos).[19]

Alternative Catalytic Systems

While palladium is the workhorse for these transformations, concerns over its cost and toxicity have spurred research into alternatives.[23]

  • Nickel-Based Catalysts: Nickel catalysts, such as NiCl₂(PCy₃)₂, can effectively catalyze Suzuki-Miyaura and Buchwald-Hartwig type reactions, often with different selectivity profiles.[23][24]

  • Copper-Based Catalysts: Copper-catalyzed reactions, particularly for Sonogashira (often as a co-catalyst) and Ullmann-type C-N couplings, are well-established and can be a cost-effective alternative.[3][25]

  • Iron-Based Catalysts: Iron is an emerging, sustainable alternative for cross-coupling, though its application to this specific substrate is less documented and may require significant optimization.[23][26]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-chloro-4-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on delivering practical, field-tested insights grounded in established chemical principles.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, is most commonly achieved via a Sandmeyer reaction starting from Ethyl 4-amino-3-chlorobenzoate. This multi-step process, while robust, presents several critical junctures where yields can be compromised. This section addresses specific issues you may encounter.

Issue 1: Low Yield or Incomplete Diazotization

Question: My diazotization of Ethyl 4-amino-3-chlorobenzoate appears to be incomplete, leading to a low overall yield. How can I improve this initial step?

Answer:

Incomplete diazotization is a frequent bottleneck. The stability of the diazonium salt is paramount and is highly sensitive to reaction conditions.[1][2] Here’s how to troubleshoot:

  • Temperature Control is Critical: The diazotization must be conducted at low temperatures, typically between 0-5°C.[2] Exceeding this range can lead to premature decomposition of the unstable diazonium salt, resulting in the formation of phenolic byproducts and a significant reduction in yield.[2] Utilize an ice-salt bath for consistent and effective cooling.

  • Acid Stoichiometry and Choice: A sufficient excess of a strong mineral acid, such as hydrochloric acid (HCl), is necessary.[3] The acid serves two purposes: it converts sodium nitrite to the active nitrosating agent, nitrous acid (HNO₂), and it protonates the starting amine, preventing unwanted side reactions like the formation of azo compounds from the coupling of the diazonium salt with the unreacted amine.[2]

  • Monitoring Reaction Completion: Use starch-iodide paper to confirm the presence of excess nitrous acid at the end of the sodium nitrite addition.[2] A persistent blue-black color indicates that the diazotization is complete. If the test is negative, it suggests insufficient sodium nitrite or premature decomposition.

  • Reagent Quality: Ensure the use of fresh, high-quality sodium nitrite. Old or improperly stored sodium nitrite can be less effective.

ParameterRecommended ConditionRationale
Temperature0-5°CPrevents decomposition of the unstable diazonium salt.[2]
Acid2.5-3.0 equivalents of HClEnsures complete formation of nitrous acid and prevents side reactions.[2][3]
MonitoringStarch-iodide paper testConfirms the presence of excess nitrous acid, indicating complete diazotization.[2]
Issue 2: Formation of Dark, Tarry Byproducts During the Sandmeyer Reaction

Question: Upon adding the diazonium salt solution to the potassium iodide solution, I observe the formation of a significant amount of dark, tarry material, and my final product yield is very low. What is causing this, and how can I prevent it?

Answer:

The formation of tars is typically due to the decomposition of the diazonium salt, leading to radical-mediated side reactions.[2][4] The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and controlling these radical pathways is key to a clean reaction.[4]

  • Controlled Addition: The cold diazonium salt solution must be added slowly and in a controlled manner to the potassium iodide solution. A rapid addition can lead to localized warming and uncontrolled decomposition.

  • Purity of Starting Material: Impurities in the starting Ethyl 4-amino-3-chlorobenzoate can initiate and propagate radical side reactions. Ensure the purity of your starting amine before beginning the synthesis.

  • Immediate Use of Diazonium Salt: The diazonium salt solution should be used immediately after its preparation.[2] Storing it, even at low temperatures, will lead to decomposition.

Issue 3: Difficulty in Product Isolation and Purification

Question: After the workup, I am struggling to isolate a pure sample of this compound. What are the best practices for purification?

Answer:

Effective purification is crucial for obtaining the desired product in high purity. A combination of liquid-liquid extraction and column chromatography is generally recommended.

  • Initial Workup to Remove Impurities:

    • To remove acidic impurities, such as unreacted 4-iodobenzoic acid if the starting material was not the ethyl ester, wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[5]

    • To remove any remaining basic starting material, a wash with a dilute acid solution (e.g., 1M HCl) can be performed.[5]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard stationary phase for this purification.

    • Mobile Phase: A common and effective eluent system is a mixture of petroleum ether and ethyl acetate.[5] A typical starting ratio is 10:1 (petroleum ether:ethyl acetate). The polarity can be adjusted based on TLC analysis.[5]

    • Troubleshooting Poor Separation: If you experience poor separation, consider the following:

      • Incorrect Polarity: Adjust the eluent polarity based on the Rf values from your TLC.

      • Column Overloading: A general guideline is to use a silica gel to crude product ratio of at least 30:1 by weight.[5]

      • Proper Column Packing: Ensure the silica gel is packed uniformly to prevent channeling.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Sandmeyer reaction in this synthesis?

A1: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[4] The reaction is initiated by a one-electron transfer from a copper(I) salt (though not explicitly required for iodination) to the diazonium salt. This forms an aryl radical with the loss of nitrogen gas.[4] The aryl radical then reacts with the iodide to form the final product.

Q2: Can I use other sources of iodide for this reaction?

A2: While potassium iodide (KI) is the most common and cost-effective source of iodide, other sources can be used. However, the reaction with iodide is often considered a "Sandmeyer-type" reaction as it does not strictly require a copper catalyst, which is a hallmark of the classic Sandmeyer reaction.[4][6]

Q3: My final product has a phenolic impurity (Ethyl 3-chloro-4-hydroxybenzoate). Where does this come from, and how can I avoid it?

A3: The formation of a phenolic byproduct is a result of the diazonium salt reacting with water.[7][8] This is more likely to occur if the reaction temperature during diazotization or the Sandmeyer reaction is too high, or if the diazonium salt solution is allowed to stand for an extended period before use.[2] Strict temperature control and immediate use of the diazonium salt are crucial to minimize this side reaction.

Q4: Is it possible to perform this synthesis as a one-pot reaction?

A4: While traditional Sandmeyer reactions are two-step processes, one-pot variations have been developed for similar transformations.[9][10] These often involve using an organic nitrite, such as tert-butyl nitrite, for the diazotization in an organic solvent, followed by the addition of the iodide source.[9] This can streamline the process but may require significant optimization.

III. Experimental Protocols

Protocol 1: Diazotization of Ethyl 4-amino-3-chlorobenzoate
  • In a suitable flask, dissolve Ethyl 4-amino-3-chlorobenzoate in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.[2]

  • After the addition is complete, continue to stir the mixture at 0-5°C for an additional 15-30 minutes.

  • Confirm the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue).[2]

Protocol 2: Sandmeyer-type Iodination
  • In a separate flask, prepare a solution of potassium iodide in water and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the stirred potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until nitrogen evolution ceases.

  • Proceed with the workup and purification as described in the troubleshooting section.

IV. Visualizing the Workflow

SynthesisWorkflow cluster_diazotization Diazotization cluster_sandmeyer Iodination cluster_purification Purification A Ethyl 4-amino-3-chlorobenzoate B NaNO₂, HCl, 0-5°C A->B 1. C Diazonium Salt Intermediate B->C 2. E Addition at 0-5°C, then warm to RT C->E Immediate Use D Potassium Iodide (KI) D->E 3. F Crude this compound E->F 4. G Workup (Extraction) F->G H Column Chromatography G->H 5. I Pure Product H->I 6.

Caption: Workflow for the synthesis of this compound.

V. References

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Available at: --INVALID-LINK--

  • Technical Support Center: Optimizing the Sandmeyer Reaction of 3-Acetylaniline. Benchchem. Available at: --INVALID-LINK--

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: --INVALID-LINK--

  • A General Electrochemical Strategy for Sandmeyer Reaction. ResearchGate. Available at: --INVALID-LINK--

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: --INVALID-LINK--

  • Sandmeyer reaction. Wikipedia. Available at: --INVALID-LINK--

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available at: --INVALID-LINK--

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • In a Sandmeyer reaction, why is the benzenediazonium ion stable? : r/chemhelp. Reddit. Available at: --INVALID-LINK--

  • Sandmeyer type reaction troubleshoot : r/Chempros. Reddit. Available at: --INVALID-LINK--

  • managing reaction temperature for optimal yield with Ethyl 4-iodobenzoate. Benchchem. Available at: --INVALID-LINK--

  • Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. YouTube. Available at: --INVALID-LINK--

  • Sandmeyer Reaction Mechanism. BYJU'S. Available at: --INVALID-LINK--

  • Synthesis of Ethyl-4-iodobenzoate (Compound 29). PrepChem.com. Available at: --INVALID-LINK--

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available at: --INVALID-LINK--

  • A Technical Guide to Ethyl 4-iodobenzoate: Properties, Synthesis, and Applications. Benchchem. Available at: --INVALID-LINK--

  • Technical Support Center: Purification of Ethyl 4-iodobenzoate. Benchchem. Available at: --INVALID-LINK--

  • Exploring the Synthesis and Utility of Ethyl 4-Iodobenzoate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--

  • Diazotisation. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • A Comparative Guide to the Synthesis of Ethyl 4-iodobenzoate: A New Route Validation. Benchchem. Available at: --INVALID-LINK--

  • A Technical Guide to Ethyl 4-iodobenzoate: Commercial Availability, Applications, and Synthetic Protocols. Benchchem. Available at: --INVALID-LINK--

  • Spectrophotometric Determination of p-aminobenzoic acid via. Research Journal of Pharmacy and Technology. Available at: --INVALID-LINK--

  • US3941768A - One step diazotization coupling process. Google Patents. Available at: --INVALID-LINK--

  • This compound. Fluorochem. Available at: --INVALID-LINK--

  • 92712-69-1 | Ethyl 2-chloro-4-iodobenzoate. ChemScene. Available at: --INVALID-LINK--

  • An In-depth Technical Guide to the Synthesis of Ethyl 4-iodobenzoate from 4-iodobenzoic Acid. Benchchem. Available at: --INVALID-LINK--

  • Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891. PubChem - NIH. Available at: --INVALID-LINK--

  • Ethyl 3-hydroxy-4-iodobenzoate | C9H9IO3 | CID 11087596. PubChem. Available at: --INVALID-LINK--

  • Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285. PubChem. Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Reactions in the Cross-Coupling of Ethyl 3-chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for side reactions encountered during the cross-coupling of Ethyl 3-chloro-4-iodobenzoate. As a di-halogenated aryl ester, this substrate presents unique chemoselectivity challenges. This resource offers practical, experience-driven solutions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of homocoupled byproduct from my coupling partner (e.g., boronic acid or alkyne). What's causing this?

A1: Homocoupling is a common side reaction, especially in Suzuki and Sonogashira couplings.[1][2] It is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate the dimerization of your nucleophile.[1] In Sonogashira couplings, the copper co-catalyst can also promote the homocoupling of terminal alkynes (Glaser coupling).[3]

Quick Troubleshooting:

  • Degas thoroughly: Ensure your solvent and reaction mixture are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) or several freeze-pump-thaw cycles.[4]

  • Use a Pd(0) source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or using a precatalyst that readily generates the active Pd(0) species.[1]

  • For Sonogashira: Consider a copper-free protocol or minimize the amount of copper catalyst.[5][6]

Q2: I'm observing a byproduct that corresponds to the starting material with the iodine replaced by hydrogen (hydrodehalogenation). How can I prevent this?

A2: Hydrodehalogenation is the replacement of a halogen with a hydrogen atom and is a frequent side reaction in palladium-catalyzed couplings.[7][8] This can be caused by various factors, including the presence of water, certain solvents (like alcohols), or the choice of base and phosphine ligand.[7][9]

Quick Troubleshooting:

  • Use anhydrous conditions: Ensure your solvent and reagents are dry.[4]

  • Solvent choice: Avoid alcoholic solvents if hydrodehalogenation is a major issue.[8]

  • Ligand and base selection: The choice of ligand and base can significantly influence this side reaction.[8] Sometimes, a weaker base or a different class of ligand can mitigate the problem.[8]

Q3: My reaction is sluggish and gives low conversion, even at high temperatures. What should I check first?

A3: Low conversion can stem from several issues. Start by verifying the quality of your reagents and the integrity of your reaction setup.[10]

Quick Troubleshooting:

  • Catalyst activity: Ensure your palladium catalyst and phosphine ligands have not degraded. Phosphine ligands, in particular, can be sensitive to air and should be stored under an inert atmosphere.[11]

  • Reagent purity: Use fresh, high-purity starting materials. Boronic acids, for instance, can degrade over time.[11]

  • Inert atmosphere: Confirm that your reaction is maintained under a positive pressure of an inert gas to prevent catalyst deactivation by oxygen.[10][11]

In-Depth Troubleshooting Guides

Understanding Chemoselectivity with this compound

The primary challenge with this substrate is achieving selective reaction at the C-I bond without affecting the C-Cl bond or the ethyl ester. The general reactivity trend for oxidative addition to a Pd(0) center is C–I > C–Br > C–OTf >> C–Cl.[1][12] This inherent difference in reactivity is the basis for achieving chemoselectivity.

Caption: Desired vs. side reaction pathways.

Issue 1: Poor Chemoselectivity (Reaction at the C-Cl Bond)

While the C-I bond is significantly more reactive, harsh reaction conditions or highly active catalyst systems can lead to unwanted reactions at the C-Cl bond.

Causality:

  • High Temperature: Excessive heat can provide the necessary activation energy to cleave the stronger C-Cl bond.

  • Highly Active Ligands: Very electron-rich and bulky phosphine ligands, designed for activating aryl chlorides, might be too reactive and lead to poor selectivity.[13]

Troubleshooting Protocol:

  • Temperature Screen: Run the reaction at the lowest temperature that allows for efficient C-I coupling. Start at room temperature and gradually increase to find the optimal point before C-Cl activation occurs.

  • Ligand Choice: If using a highly active ligand (e.g., a bulky biarylphosphine), consider switching to a less reactive one like PPh₃ or a different class of ligand.

  • Reaction Time: Monitor the reaction closely. Prolonged reaction times after the initial C-I coupling is complete can increase the chance of side reactions.

Issue 2: Hydrodehalogenation at the C-I Position

This side reaction produces Ethyl 3-chlorobenzoate, reducing the yield of the desired product.

Causality:

  • Hydride Sources: The hydride can originate from various sources, including water, alcoholic solvents, or even the amine base in some cases.[8][9] The palladium complex can oxidize these sources to generate a palladium-hydride species, which then reductively eliminates with the aryl group.[1]

  • Phosphine-Mediated Pathway: Some phosphines can react with water, leading to hydrodehalogenation.[7][14]

Troubleshooting Protocol:

  • Strict Anhydrous Conditions:

    • Dry solvents over appropriate drying agents.

    • Use freshly dried and powdered bases.

    • Dry glassware in an oven before use.

  • Solvent and Base Selection:

    • Switch from alcoholic solvents to aprotic solvents like dioxane, THF, or toluene.[8]

    • If an amine base is suspected to be the hydride source (e.g., in Sonogashira or Heck reactions), consider using an inorganic base like K₂CO₃ or K₃PO₄.[4]

  • Ligand Screening: The electronic and steric properties of the phosphine ligand can influence the rate of hydrodehalogenation versus the desired coupling.[15] Screening a small set of ligands with varying properties can be beneficial.

Side ReactionFavored ByMitigated By
Homocoupling Presence of O₂, Pd(II) precatalysts, excess copper (Sonogashira)Thorough degassing, use of Pd(0) catalysts, copper-free conditions[1][4][6]
Hydrodehalogenation Water, alcoholic solvents, certain bases (e.g., strong amines)Anhydrous conditions, aprotic solvents, use of inorganic bases[8][9]
Ester Hydrolysis Aqueous basic conditions, high temperaturesAnhydrous conditions, milder base (e.g., KF), lower reaction temperature[16]
Issue 3: Reactions Involving the Ester Group

The ethyl ester is generally stable under many cross-coupling conditions, but hydrolysis or other reactions can occur under certain circumstances.

Causality:

  • Hydrolysis: The use of aqueous bases (e.g., aqueous Na₂CO₃) combined with elevated temperatures can lead to the saponification of the ester, yielding the corresponding carboxylic acid.[16]

  • Decarbonylative Coupling: While less common for simple ethyl esters under standard Pd-catalyzed conditions, highly reactive catalyst systems (often involving nickel) can potentially activate the C(acyl)-O bond, leading to decarbonylative side products.[17][18]

Troubleshooting Protocol:

  • Base Selection: If ester hydrolysis is observed, switch to an anhydrous inorganic base like K₃PO₄ or Cs₂CO₃.[4] In some cases, a weaker base like KF can also prevent ester cleavage.[16]

  • Solvent System: Use an aprotic, anhydrous solvent system to disfavor hydrolysis.

  • Temperature Control: Avoid excessive heating, as this accelerates the rate of hydrolysis.

General Protocol for Optimizing a Suzuki Coupling with this compound

This protocol provides a systematic approach to developing a robust and selective coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)[10]

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)[10]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered base.[10]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[10]

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the palladium catalyst.[11]

  • Reaction: Place the vial in a preheated heating block at a moderate temperature (e.g., 80 °C).[10] Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every hour).[10] Check for the consumption of the starting material and the formation of the desired product and any byproducts.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

Caption: Systematic troubleshooting workflow.

References

Technical Support Center: Purification of Ethyl 3-chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-chloro-4-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product is off-color (e.g., yellow or brown). What are the likely impurities?

An off-color appearance in your product typically points to the presence of residual reagents, byproducts, or degradation products. The nature of these impurities is often linked to the synthetic route employed. Common culprits include:

  • Unreacted Starting Materials: If the synthesis was an esterification of 3-chloro-4-iodobenzoic acid, residual unreacted acid is a common impurity.

  • Residual Iodine: Traces of iodine, which can arise from side reactions or degradation, can impart a yellow or brownish hue.

  • Phenolic Byproducts: Depending on the reaction conditions, hydrolysis of the ester or other side reactions could generate phenolic impurities, which are often colored.

  • Catalyst Residues: If transition metal catalysts were used in a cross-coupling reaction to introduce the iodo or chloro groups, residual metals can cause discoloration.[1]

Q2: Should I choose recrystallization or column chromatography to purify my product?

The choice between these two powerful techniques depends on the physical state of your crude product and the nature of the impurities.[2]

  • Recrystallization is the preferred method if your this compound is a solid and you are dealing with a relatively small amount of impurities that have different solubility profiles from your product. It is generally a more straightforward and scalable technique.[2]

  • Column Chromatography is more versatile and is the method of choice if your product is an oil or if it contains multiple impurities with solubilities similar to your product.[2] It separates compounds based on their differential adsorption to a stationary phase.[2]

Below is a decision-making workflow to help you choose the most appropriate purification method.

Purification_Decision_Tree start Crude Product (this compound) is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_oily Is the product an oil or a complex mixture? is_solid->is_oily No successful_cryst Successful Crystallization? recrystallization->successful_cryst column_chromatography Perform Column Chromatography pure_solid Pure Solid Product column_chromatography->pure_solid After solvent removal is_oily->column_chromatography Yes successful_cryst->column_chromatography No, oiling out or no crystals formed successful_cryst->pure_solid Yes

Caption: Decision workflow for selecting a purification method.

Troubleshooting and Protocols

This section provides detailed protocols and troubleshooting guides for the most common purification techniques for this compound.

Method 1: Purification by Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities with different polarities.

Step-by-Step Protocol: Column Chromatography
  • Thin Layer Chromatography (TLC) Analysis:

    • Before setting up a column, analyze your crude product by TLC to determine an appropriate solvent system.

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and elute with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate).

    • Aim for a solvent system that gives your product an Rf value of approximately 0.3.

  • Column Packing:

    • Choose an appropriately sized column and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent until it reaches the top of the silica bed.[2]

    • Add another layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample to the top of the column.

    • Drain the solvent until the sample has been adsorbed onto the silica.[2]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, taking care not to disturb the top layer.

    • Begin collecting fractions and monitor the elution of your product by TLC.[2]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide: Column Chromatography
ProblemPossible CauseSolution
Poor Separation Incorrect mobile phase polarity.If the Rf value is too high, decrease the eluent polarity (more hexane). If too low, increase the polarity (more ethyl acetate).[2]
Column overloading.Use a silica gel to crude product ratio of at least 30:1 by weight.[2]
Improperly packed column.Ensure the silica gel is packed uniformly without air bubbles or channels.
Product is not eluting Eluent is not polar enough.Gradually increase the polarity of the mobile phase.
Cracked column bed The column ran dry.Always keep the silica bed wet with the eluent.
Method 2: Purification by Recrystallization

If your crude product is a solid, recrystallization can be a highly efficient purification method.

Step-by-Step Protocol: Recrystallization
  • Solvent Selection:

    • The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound when hot but not at room temperature.[3]

    • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures like ethanol/water). A good starting point for an ester is often an alcohol or a mixture of an ester-soluble solvent and a non-polar solvent.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid is completely dissolved.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a desiccator or a vacuum oven.[2]

Troubleshooting Guide: Recrystallization
ProblemPossible CauseSolution
Product "oils out" The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or add a co-solvent in which the compound is less soluble.
The solution is cooling too quickly.Allow the solution to cool more slowly. Insulating the flask can help.
No crystals form The solution is not saturated enough.Boil off some of the solvent to concentrate the solution and try cooling again.
The solution is supersaturated.Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery Too much solvent was used.Use the minimum amount of hot solvent needed to dissolve the compound.
The crystals were washed with warm solvent.Always wash the crystals with ice-cold solvent.
Method 3: Liquid-Liquid Extraction (Wash)

An initial wash can be beneficial to remove acidic or basic impurities before proceeding with chromatography or recrystallization.

Step-by-Step Protocol: Acid-Base Wash
  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.

  • Removal of Acidic Impurities:

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate any acidic impurities (like unreacted 3-chloro-4-iodobenzoic acid), making them water-soluble.[2]

    • Separate the aqueous layer. Repeat the wash if necessary.

  • Removal of Basic Impurities:

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities.[2]

  • Final Wash and Drying:

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and remove the solvent under reduced pressure.

Below is a general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow synthesis Synthesis of Crude Product workup Initial Workup (e.g., Quenching, Extraction) synthesis->workup crude_product Crude this compound workup->crude_product purification_step Purification (Chromatography or Recrystallization) crude_product->purification_step analysis Purity Analysis (NMR, GC-MS, HPLC) purification_step->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Catalyst Deactivation in Ethyl 3-Chloro-4-iodobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in palladium-catalyzed cross-coupling reactions: catalyst deactivation. The focus is on reactions involving Ethyl 3-chloro-4-iodobenzoate, a key building block whose di-halogenated nature presents unique challenges and opportunities for selectivity.

This resource is designed to help you diagnose symptoms of catalyst deactivation, understand the underlying chemical mechanisms, and implement effective, field-proven solutions to rescue your reactions and improve process robustness.

Frequently Asked Questions (FAQs): Troubleshooting Catalyst Deactivation

This section addresses common issues in a question-and-answer format to help you rapidly diagnose and solve problems in your experiments.

Issue 1: Stalled Reaction and Low Conversion

Q1: My Suzuki-Miyaura reaction with this compound has stalled at low conversion. How can I confirm if catalyst deactivation is the culprit and what should I do?

A1: Diagnosis and Initial Checks

A stalled reaction is a classic symptom of catalyst deactivation. The active Pd(0) species, essential for the catalytic cycle, may be converting into an inactive form.[1][2] The first step is to differentiate deactivation from other potential issues (e.g., poor reagent quality, suboptimal conditions).

  • Visual Inspection: Observe the reaction mixture. The formation of a black precipitate is a tell-tale sign of "palladium black," which is aggregated, inactive Pd(0).[2][3]

  • Catalyst Re-addition Test: In a small, representative aliquot of the stalled reaction, add a fresh charge of the palladium catalyst and ligand. If the reaction restarts and proceeds, it strongly indicates that the initial catalyst charge was deactivated.[4] Be aware that simply adding more catalyst is a temporary fix for process development and not a root-cause solution.[4]

Causality & Solutions

Several factors can lead to catalyst deactivation:

  • Impurities in Starting Materials: Trace impurities can act as potent catalyst poisons. Sulfur-containing compounds are particularly notorious for irreversibly binding to palladium and shutting down catalysis.[5][6][7][8] Reagents like thionyl chloride (SOCl₂), if used in preceding synthetic steps and not properly removed, can be a source of sulfur contamination.[4][7]

    • Solution: Purify your starting materials. Recrystallization or column chromatography of this compound and the boronic acid partner can remove non-volatile poisons. Perform a "use test" on new batches of reagents to confirm their quality before running on a larger scale.[4][7]

  • Ligand Degradation: Phosphine ligands, crucial for stabilizing the Pd(0) center, can be sensitive to air and moisture, leading to the formation of phosphine oxides.[9] This oxidation reduces the effective ligand-to-metal ratio, exposing the palladium center and promoting aggregation into palladium black.[2][9]

    • Solution: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[1] Use freshly degassed solvents. For particularly sensitive reactions, consider using more robust, air-stable biarylphosphine ligands (e.g., XPhos, SPhos) which are designed to resist degradation and promote efficient catalysis.[10][11]

  • Thermal Decomposition: High reaction temperatures, while often necessary to drive reactions with less reactive substrates (like aryl chlorides), can accelerate the decomposition of the catalyst.[1][2]

    • Solution: Optimize the temperature carefully. An incremental increase may improve rates, but excessive heat can be counterproductive.[1] If high temperatures are required, select a more thermally stable ligand system.

Issue 2: Formation of Palladium Black

Q2: My reaction mixture turned black and a precipitate formed shortly after reaching temperature. What causes this and how can I prevent it?

A2: Diagnosis and Causality

The formation of palladium black indicates that the soluble, catalytically active LₙPd(0) complex has decomposed and aggregated into insoluble, inactive palladium metal.[2][3][12] This is a common deactivation pathway and is often driven by an insufficient ligand-to-metal ratio during the reaction.[2]

The primary function of phosphine ligands is to stabilize the metal center.[11] If the ligand dissociates or is consumed (e.g., by oxidation), the "naked" Pd(0) atoms will rapidly agglomerate.[9][12]

Prevention Strategies:

  • Increase Ligand Ratio: A common strategy is to increase the ligand-to-palladium ratio. For a Pd(0) source like Pd(PPh₃)₄, the complex must first lose ligands to become active. However, for Pd(II) precatalysts like Pd(OAc)₂, an L:Pd ratio of 2:1 to 4:1 is often optimal to maintain stability while allowing the reaction to proceed.

  • Choose a More Stabilizing Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands form more stable complexes with palladium, preventing aggregation.[11][13] They also accelerate the productive steps of the catalytic cycle (oxidative addition and reductive elimination), which minimizes the lifetime of unstable intermediates.[11]

  • Control Reaction Concentration: Highly concentrated reactions can sometimes promote aggregation. While counterintuitive, in some systems, greater dilution can slow the rate of bimolecular catalyst decomposition.[14]

Issue 3: Poor Selectivity and Reaction at the Chloro-Position

Q3: My reaction is designed to be selective for the more reactive iodo- position, but I am seeing significant amounts of the di-substituted product. Why is my catalyst losing selectivity?

A3: Diagnosis and Causality

The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition to Pd(0). This difference should provide excellent selectivity. If you are observing di-substitution, it suggests the reaction conditions are harsh enough to activate the C-Cl bond after the initial C-I coupling has occurred.

This is often a consequence of:

  • High Temperature and Long Reaction Times: To push the initial C-I coupling to full conversion, the reaction may be heated for an extended period. These conditions can be sufficient to slowly activate the more resilient C-Cl bond.

  • Highly Active Catalyst System: The use of very electron-rich and bulky ligands, while excellent for activating challenging bonds, can sometimes reduce the selectivity between two different halides.[11] The catalyst system that is potent enough to make C-Cl activation feasible may be "too active" for the desired selective transformation.

Solutions for Enhancing Selectivity:

  • Careful Temperature Control: Find the minimum temperature required for efficient C-I coupling. Monitor the reaction closely and stop it once the mono-substituted product is maximized, before significant di-substitution occurs.

  • Tune the Ligand: If using a highly active Buchwald-type biarylphosphine ligand, consider screening a less electron-rich ligand, such as PPh₃ or P(o-tol)₃. These may provide sufficient activity for the C-I bond while leaving the C-Cl bond untouched under the same conditions.

  • Stoichiometric Control: Ensure you are not using a large excess of the coupling partner (e.g., the boronic acid). Using a slight excess (e.g., 1.05-1.1 equivalents) is standard, but a large excess can drive the reaction towards di-substitution once the initial coupling is complete.

Advanced Troubleshooting Protocols & Data

Protocol 1: Screening for Catalyst Poisons in a Starting Material Batch

This protocol helps determine if a batch of this compound contains impurities that are poisoning the catalyst.

Methodology:

  • Establish a Baseline: Run your standard cross-coupling reaction using a trusted, "gold-standard" batch of starting material that has previously given good results. This is your Control Reaction .

  • Spiking Experiment: Run a parallel reaction (the Spiked Reaction ) under identical conditions, but "spike" it with a small amount (e.g., 5-10 wt%) of the new, suspect batch of starting material.

  • New Batch Test: Run a third reaction (the Test Reaction ) using only the new batch of starting material.

  • Analysis: Monitor the conversion of all three reactions over time using LC-MS or GC-MS.

Interpreting the Results:

ScenarioControl ReactionSpiked ReactionTest ReactionInterpretation
1 >95% Conversion>95% Conversion>95% ConversionThe new batch is clean. The issue lies elsewhere (conditions, other reagents).
2 >95% Conversion<20% Conversion<20% ConversionThe new batch contains a potent catalyst poison.[5][7]
3 >95% Conversion50-80% Conversion50-80% ConversionThe new batch contains an inhibitor or is simply less reactive.
Table 1: Common Catalyst Poisons and Their Sources
Poison ClassExamplesCommon SourcesMechanism of Deactivation
Sulfur Compounds Thiols, sulfides, elemental sulfur (S₈), SOCl₂ residueSynthesis precursors, contaminated solventsStrong, often irreversible, coordination to the Pd center, blocking active sites.[5][8]
Oxygen O₂ (from air)Incomplete degassing, vessel leaksOxidizes phosphine ligands to phosphine oxides; can oxidize Pd(0) to inactive Pd(II).[9]
Excess Halide Ions I⁻, Br⁻, Cl⁻Byproduct of reaction, ionic additivesCan form stable, less reactive [LₙPd(II)X₃]⁻ complexes, inhibiting the catalytic cycle.[15]
Coordinating Solvents Pyridine, AcetonitrileUsed as reaction solventCan compete with the desired substrates for coordination sites on the palladium center.[15]

Mechanistic Visualizations

Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the catalytic cycle. Deactivation can occur if any step is disrupted or if the active Pd(0)L₂ species is siphoned into an off-cycle, inactive state like palladium black.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X deactivation Deactivation (Aggregation) pd0->deactivation - Ligands pd_intermediate Ar-Pd(II)(X)L₂ oxidative_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal + Ar'-B(OR)₂ pd_biaryl Ar-Pd(II)(Ar')L₂ transmetal->pd_biaryl reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 + Ar-Ar' pd_black Palladium Black (Inactive) deactivation->pd_black

Caption: The catalytic cycle for Suzuki coupling and a common deactivation pathway.

Diagram 2: Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to diagnose and solve issues of low or stalled reaction conversion.

Troubleshooting_Workflow start Low / No Conversion Observed check_visual Visual Check: Precipitate (Pd Black)? start->check_visual yes_pd_black YES check_visual->yes_pd_black Yes no_pd_black NO check_visual->no_pd_black No check_reagents Verify Reagent Quality (Purity, Activity) check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Verified purify_reagents Purify Reagents: - Recrystallize SM - Use Fresh/Anhydrous Base check_reagents->purify_reagents Suspect optimize_conditions Optimize Conditions: - Screen Temperature - Ensure Inert Atmosphere check_conditions->optimize_conditions optimize_ligand Optimize Ligand: - Increase L:Pd Ratio - Use Bulky/Stable Ligand yes_pd_black->optimize_ligand no_pd_black->check_reagents

Caption: A systematic workflow for troubleshooting low reaction conversion.

References

Validation & Comparative

The Chemoselective Advantage: A Comparative Guide to Ethyl 3-Chloro-4-Iodobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis and materials science, the ability to selectively construct carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for this purpose. The choice of reactants, particularly the electrophilic partner, can dramatically influence reaction efficiency, selectivity, and the overall synthetic strategy. This guide provides an in-depth technical comparison of ethyl 3-chloro-4-iodobenzoate with other halobenzoate analogues, offering experimental insights into its unique reactivity profile in Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Underlying Principle: Chemoselectivity Driven by Bond Lability

The remarkable utility of this compound in cross-coupling reactions stems from the significant difference in bond dissociation energies of the carbon-halogen bonds. The reactivity of aryl halides in the often rate-determining oxidative addition step of the catalytic cycle follows a well-established trend: I > Br > Cl >> F.[1] This hierarchy is inversely related to the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst.

This inherent difference in reactivity allows for highly selective transformations on dihalogenated substrates. In the case of this compound, the palladium catalyst will preferentially activate the C-I bond, leaving the more robust C-Cl bond untouched. This chemoselectivity provides a powerful synthetic handle for sequential or site-specific functionalization, a highly desirable feature in the synthesis of complex molecules.

Comparative Performance in Key Cross-Coupling Reactions

While direct, head-to-head comparative studies under identical conditions for this compound against all other halobenzoates are not extensively documented in a single source, we can synthesize data from various studies on analogous systems to provide a clear and predictive comparison.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures. The higher reactivity of the C-I bond in this compound allows for coupling under milder conditions compared to its di-chloro or bromo-chloro counterparts.

SubstrateTypical Catalyst SystemTemp. (°C)Time (h)Yield (%)Notes
This compound Pd(PPh₃)₄ / K₂CO₃80-902-6>90Selective coupling at the C-I position. The C-Cl bond remains for subsequent functionalization.
Ethyl 4-bromo-3-chlorobenzoate Pd(dppf)Cl₂ / Cs₂CO₃100-1108-1680-90Requires more forcing conditions and potentially more sophisticated ligands to activate the C-Br bond.
Ethyl 3,4-dichlorobenzoate Pd₂(dba)₃ / SPhos / K₃PO₄>12012-2470-85Activation of the C-Cl bond is challenging and often requires specialized, electron-rich ligands and higher temperatures.

Note: The data presented is a synthesis of typical results from various sources for analogous systems and serves as a representative comparison.

The clear advantage of the iodo-chloro substrate is the ability to perform the initial coupling at a lower energy cost, preserving the chloro-substituent for a potential second, different coupling reaction, thereby enabling the efficient construction of unsymmetrical biaryl products.

Mechanistic Insight: The Oxidative Addition Step

The selectivity observed in the cross-coupling of dihaloarenes is fundamentally governed by the kinetics of the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl leads to a lower activation energy for this step, resulting in a significantly faster reaction rate.

Caption: Preferential oxidative addition at the C-I bond.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

This protocol details a representative procedure for the selective coupling at the iodine position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85°C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ethyl 3-chloro-4'-aryl-biphenyl-4-carboxylate.

Heck and Sonogashira Reactions: Extending the Chemoselective Advantage

The same principle of chemoselectivity applies to other important cross-coupling reactions.

Heck Reaction: The Mizoroki-Heck reaction allows for the arylation of alkenes. With this compound, the reaction will selectively form the 4-alkenyl-3-chlorobenzoate.

Sonogashira Coupling: This reaction is a powerful tool for the synthesis of aryl alkynes. Using this compound, the C-I bond will selectively react with a terminal alkyne, yielding ethyl 3-chloro-4-(alkynyl)benzoate.[2]

ReactionTypical Catalyst SystemTemp. (°C)Time (h)Yield (%)Notes
Heck Pd(OAc)₂ / P(o-tol)₃ / Et₃N80-1004-12>85Selective vinylation at the C-4 position.
Sonogashira Pd(PPh₃)₂Cl₂ / CuI / Et₃NRoom Temp - 501-4>90Selective alkynylation at the C-4 position.

Note: The data presented is a synthesis of typical results from various sources for analogous systems and serves as a representative comparison.

Caption: Synthetic utility of this compound.

Protocol 2: Selective Sonogashira Coupling of this compound

This protocol provides a general procedure for the selective alkynylation at the iodine position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF, followed by triethylamine. Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (40-50°C) can be applied if the reaction is sluggish. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ethyl 3-chloro-4-(alkynyl)benzoate.[3]

Conclusion: A Strategic Choice for Complex Synthesis

This compound stands out as a highly valuable and versatile building block in palladium-catalyzed cross-coupling reactions. Its key advantage lies in the predictable and high chemoselectivity for the C-I bond over the C-Cl bond. This allows for the efficient synthesis of mono-functionalized products under relatively mild conditions, preserving the chlorine atom for subsequent, orthogonal transformations.

For researchers and professionals in drug development and materials science, the strategic use of this compound can streamline complex synthetic routes, enabling the creation of diverse and intricate molecular architectures with a high degree of control. While other halobenzoates have their applications, the unique reactivity profile of this di-halogenated substrate offers a distinct and powerful tool for modern organic synthesis.

References

A Comparative Guide to the Reactivity of Iodo and Chloro Groups in Ethyl 3-chloro-4-iodobenzoate for Selective Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, the ability to selectively functionalize a molecule at a specific position is of paramount importance. Polyhalogenated aromatic compounds, such as Ethyl 3-chloro-4-iodobenzoate, serve as versatile building blocks, offering multiple reaction sites. The distinct reactivity of the iodo and chloro substituents on this molecule allows for sequential, site-selective cross-coupling reactions, enabling the controlled construction of intricate molecular architectures. This guide provides an in-depth comparison of the reactivity of the iodo and chloro groups in this compound, supported by mechanistic insights and experimental data, to empower researchers in designing efficient and selective synthetic strategies.

The Decisive Step: Understanding Halogen Reactivity in Palladium-Catalyzed Cross-Coupling

The vast majority of modern cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are catalyzed by palladium complexes.[1][2] The catalytic cycle for these transformations universally begins with the oxidative addition of the organic halide to a palladium(0) species. This initial step is often the rate-determining and selectivity-determining step of the entire catalytic process.[3][4]

The general order of reactivity for aryl halides in this crucial oxidative addition step is:

Aryl Iodide > Aryl Bromide > Aryl Chloride [5][6]

This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-I bond is the weakest among the halogens (excluding fluorine), making it the most susceptible to cleavage by the palladium catalyst. Conversely, the C-Cl bond is significantly stronger, requiring more forcing conditions (e.g., higher temperatures, more electron-rich and bulky ligands) to undergo oxidative addition.[7][8]

This inherent difference in reactivity is the cornerstone of achieving selectivity in di- or polyhalogenated substrates. By carefully controlling the reaction conditions, one can selectively activate the more reactive C-I bond while leaving the C-Cl bond intact for a subsequent transformation.

Visualizing the Mechanism: Preferential Activation of the C-I Bond

The following diagram illustrates the initial, selectivity-determining step in a Suzuki-Miyaura cross-coupling reaction with this compound. The palladium(0) catalyst preferentially undergoes oxidative addition into the weaker carbon-iodine bond.

G cluster_0 Catalytic Cycle Start cluster_1 Oxidative Addition (Rate-Determining Step) Pd(0)L2 Active Pd(0) Catalyst TS_I Transition State (C-I cleavage) Pd(0)L2->TS_I Lower Activation Energy TS_Cl Transition State (C-Cl cleavage) (Higher Energy) Pd(0)L2->TS_Cl Higher Activation Energy Substrate Cl I Substrate->TS_I Substrate->TS_Cl Intermediate Pd(II) Intermediate TS_I->Intermediate

Caption: Preferential oxidative addition of Pd(0) to the C-I bond.

Comparative Reactivity in Key Cross-Coupling Reactions

The C-I vs. C-Cl reactivity differential is a general principle that holds true across various palladium-catalyzed cross-coupling reactions.

Reaction Type Reactivity of Iodo Group Reactivity of Chloro Group Key Considerations for Selectivity
Suzuki-Miyaura Coupling Highly reactive, often proceeds at or slightly above room temperature.[9]Significantly less reactive, typically requires higher temperatures and specialized ligands (e.g., bulky, electron-rich phosphines like XPhos or SPhos).[6][8]Mild reaction temperatures (e.g., RT to 80°C) and standard ligands like PPh₃ are usually sufficient for selective coupling at the iodine position.[10]
Sonogashira Coupling Very high reactivity, couplings often occur at room temperature.[11][12]Very low reactivity, often requiring harsh conditions and giving low yields.[13][14]The reactivity difference is so pronounced that selective coupling at the iodo- position is readily achieved at room temperature.[11][15]
Buchwald-Hartwig Amination Generally reactive, though iodide can sometimes form inhibitory bridged palladium dimers.[16][17]Poor reactivity, requiring specialized, bulky, electron-rich ligands and higher temperatures.[18]Careful selection of ligands and solvents is crucial. In some cases, nickel catalysis has been shown to be highly selective for aryl iodides.[19][20]

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol details a method for the selective Suzuki-Miyaura coupling of an arylboronic acid to the iodo- position of this compound, leaving the chloro- group available for subsequent functionalization.

Materials:
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow Diagram:

G A 1. Reaction Setup Combine reactants: - this compound - Arylboronic acid - Pd(PPh₃)₄ - K₂CO₃ B 2. Inert Atmosphere Purge flask with Argon or Nitrogen for 10-15 minutes. A->B C 3. Solvent Addition Add degassed Toluene/Ethanol/Water (e.g., 4:1:1 ratio). B->C D 4. Reaction Heat to 80°C with vigorous stirring. Monitor by TLC or LC-MS. C->D E 5. Workup Cool, dilute with Ethyl Acetate, wash with water and brine. D->E F 6. Purification Dry, concentrate, and purify via column chromatography. E->F G Product Ethyl 3-chloro-4'-aryl-[1,1'-biphenyl]-4-carboxylate F->G

Caption: Workflow for selective Suzuki-Miyaura coupling.

Step-by-Step Procedure:
  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.02 equiv), and K₂CO₃ (2.0 equiv).

  • Establish Inert Atmosphere : Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition : Add a degassed solvent mixture, such as Toluene/Ethanol/Water in a 4:1:1 ratio, via syringe. The presence of water and a protic co-solvent like ethanol often accelerates the transmetalation step.

  • Reaction Execution : Heat the reaction mixture to 80°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.

  • Aqueous Workup : Once the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired selectively coupled product.

Conclusion

The significant difference in the carbon-halogen bond strengths of the iodo and chloro substituents in this compound provides a reliable handle for achieving site-selective functionalization. The C-I bond is markedly more reactive in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions. By employing mild reaction conditions, researchers can confidently and selectively couple a wide range of nucleophiles at the 4-position, preserving the less reactive C-Cl bond for subsequent transformations. This strategic approach is a powerful tool in medicinal chemistry and materials science for the efficient and controlled synthesis of complex, high-value molecules.

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of Ethyl 3-chloro-4-iodobenzoate: A Comparative Analysis of Catalyst Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of complex organic molecules is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance. The strategic functionalization of polysubstituted aromatic compounds is a common challenge, and substrates such as Ethyl 3-chloro-4-iodobenzoate present a fascinating case for chemoselective synthesis. This guide provides an in-depth comparison of various palladium catalysts for the selective cross-coupling of this compound, supported by experimental insights and mechanistic discussions.

The key to successfully derivatizing this compound lies in exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle. This inherent reactivity difference allows for selective functionalization at the 4-position. The choice of palladium catalyst and its associated ligands, however, can profoundly influence the reaction's yield, selectivity, and overall efficiency.

Comparative Yields of Palladium Catalysts

The following table summarizes the expected yields for Suzuki-Miyaura, Heck, and Sonogashira couplings with this compound, focusing on selective reaction at the iodo-position. These yields are based on established principles of palladium catalysis and data from analogous aryl halide couplings.

Reaction TypePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O901285-95
PdCl₂(dppf)dppfCs₂CO₃Dioxane1008>95
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1006>95
Heck Pd(OAc)₂PPh₃Et₃NDMF1001680-90
Pd₂(dba)₃P(o-tol)₃NaOAcDMAc1201285-95
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHF50690-98
Pd(PPh₃)₄ / CuIPPh₃PiperidineDMFRT888-96

Note: Yields are for the mono-coupled product at the 4-position (iodine substitution) and can vary depending on the specific coupling partner and reaction conditions.

Mechanistic Insights: The "Why" Behind the Yields

The exceptional performance of catalysts like PdCl₂(dppf) and Pd(OAc)₂/SPhos in the Suzuki-Miyaura reaction can be attributed to the properties of their phosphine ligands. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a bidentate ligand with a wide bite angle, which promotes the reductive elimination step and stabilizes the palladium center. SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich monodentate ligand that accelerates the rate-limiting oxidative addition and facilitates the reductive elimination, leading to higher turnover numbers and efficiency, even with less reactive coupling partners.

In contrast, Pd(PPh₃)₄ is a versatile and widely used catalyst, but the dissociation of its triphenylphosphine ligands is required to generate the active catalytic species. This can sometimes lead to the formation of less active palladium species, potentially lowering the overall yield compared to more advanced catalyst systems.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the iodine position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the anhydrous dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

This protocol outlines a general procedure for the selective Heck coupling at the iodine position.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., ethyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and the ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous DMF and stir until the catalyst and ligand are dissolved.

  • Add this compound, the alkene, and the base.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

This protocol provides a general method for the selective Sonogashira coupling at the iodine position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous THF, followed by the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the desired temperature (often room temperature to 50 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic mixture with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycles

To further understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)(Ar')L₂ transmetalation->diaryl_pd organoboron Ar'B(OH)₂ + Base organoboron->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd_intermediate alkene_coordination Alkene Coordination pd_intermediate->alkene_coordination migratory_insertion Migratory Insertion alkene_coordination->migratory_insertion alkene Alkene alkene->alkene_coordination insertion_product R-CH₂-CH(Ar)-Pd(II)L₂ migratory_insertion->insertion_product beta_hydride_elimination β-Hydride Elimination insertion_product->beta_hydride_elimination product Substituted Alkene beta_hydride_elimination->product pd_hydride H-Pd(II)(I)L₂ beta_hydride_elimination->pd_hydride base_regeneration Base pd_hydride->base_regeneration base_regeneration->pd0 Regeneration Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation alkynyl_pd Ar-Pd(II)(C≡CR)L₂ transmetalation->alkynyl_pd reductive_elimination Reductive Elimination alkynyl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product alkyne Terminal Alkyne cu_acetylide Cu-C≡CR alkyne->cu_acetylide CuI, Base cu_acetylide->transmetalation Experimental_Workflow start Start reagent_prep Reagent Preparation (Drying, Degassing) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup catalyst_addition Catalyst & Ligand Addition reaction_setup->catalyst_addition reaction_execution Reaction Execution (Heating & Stirring) catalyst_addition->reaction_execution monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction_execution->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

A Comparative Guide to the Kinetic Landscape of Ethyl 3-chloro-4-iodobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the intricate world of pharmaceutical and materials science, the design of complex molecular architectures demands precision, control, and efficiency. Ethyl 3-chloro-4-iodobenzoate is a uniquely valuable building block, presenting chemists with two distinct reactive sites on a single aromatic ring: a highly reactive carbon-iodine (C-I) bond and a more robust carbon-chlorine (C-Cl) bond.[1][2] This structural dichotomy allows for selective, sequential functionalization, making it a powerful tool in synthetic strategy. However, harnessing this potential requires a deep understanding of the kinetic profiles of its reactions.

This guide provides a comparative analysis of the reaction kinetics of this compound, focusing on palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices, present objective performance data for different catalytic systems, and provide detailed, field-proven protocols to empower researchers in drug development and process optimization to achieve predictable and selective outcomes.

The Principle of Chemoselectivity: A Tale of Two Halogens

The cornerstone of utilizing this compound lies in the significant difference in reactivity between the C-I and C-Cl bonds. This disparity is primarily governed by their bond dissociation energies (BDE). The C-I bond is considerably weaker than the C-Cl bond, making it far more susceptible to cleavage during the oxidative addition step of a catalytic cycle, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions.[3][4][5]

  • Carbon-Iodine (C-I) Bond: Highly reactive, enabling coupling under mild conditions.

  • Carbon-Chlorine (C-Cl) Bond: Significantly less reactive, typically requiring more forcing conditions (e.g., higher temperatures, specialized bulky, electron-rich ligands) to activate.[6]

This reactivity difference is the key to achieving chemoselectivity. A well-designed kinetic study allows for the optimization of reaction conditions (catalyst, ligand, temperature, time) to favor the exclusive transformation of the C-I bond while leaving the C-Cl bond intact for subsequent manipulations.

Comparative Kinetics: Suzuki-Miyaura vs. Sonogashira Coupling

We will now compare the kinetic performance of two of the most powerful C-C bond-forming reactions—the Suzuki-Miyaura and Sonogashira couplings—using this compound as the substrate. The data presented is representative, synthesized from established principles of cross-coupling reactions on electronically similar aryl halides, to illustrate the expected performance of various catalytic systems.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organohalide with an organoboron compound.[7][8][9] The choice of catalyst, ligand, and base is critical to controlling the reaction rate and selectivity.[10][11]

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time for >95% Conv. (h)Initial Rate (M/s) x 10⁻⁵
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100121.1
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene/H₂O8028.3
3Pd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O9082.5
4PdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O8545.2

Note: Data is illustrative for the coupling of this compound with phenylboronic acid. Initial rates are estimated for typical reaction concentrations.

Expertise-Driven Analysis:

  • Entry 1 vs. 2: The comparison highlights the profound impact of the ligand. The simple PPh₃ ligand in Entry 1 requires higher temperatures and longer reaction times. In contrast, the use of a bulky, electron-rich biaryl phosphine ligand like SPhos (Entry 2) dramatically accelerates the reaction, allowing for lower temperatures and significantly shorter times.[5] This acceleration is attributed to the ligand's ability to promote both the oxidative addition and the subsequent, often slow, reductive elimination step.[3]

  • Choice of Base: The use of a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ (Entries 2 & 4) is often superior to K₂CO₃.[5] The base plays a crucial role in activating the boronic acid for the transmetalation step, and its efficacy directly impacts the overall reaction kinetics.[9][12]

The reaction proceeds through a well-established catalytic cycle. The selective oxidative addition into the weaker C-I bond is the key to the desired transformation.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Rate-determining step Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product ArylHalide This compound ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides and is indispensable for synthesizing conjugated enynes and arylalkynes.[13][14] It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[13]

EntryPalladium Source (mol%)Ligand (mol%)Copper Source (mol%)BaseSolventTemp (°C)Time for >95% Conv. (h)
1Pd(PPh₃)₂Cl₂ (2)-CuI (4)Et₃NTHF506
2Pd(OAc)₂ (2)PPh₃ (4)CuI (3)Et₃N/DMFDMF604
3Pd₂(dba)₃ (1)XPhos (3)-K₃PO₄Toluene701.5
4PdCl₂(dppf) (2)-CuI (3)Cs₂CO₃Dioxane655

Note: Data is illustrative for the coupling of this compound with phenylacetylene.

Expertise-Driven Analysis:

  • Copper Co-catalyst: The classic Sonogashira protocol (Entries 1, 2, 4) relies on a copper(I) salt, typically CuI, which facilitates the formation of a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[15] While effective, this can lead to the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.

  • Copper-Free Conditions: Modern protocols (Entry 3) often use bulky, electron-rich ligands like XPhos, which can enable a copper-free pathway.[15] This approach often provides cleaner reactions and avoids issues associated with copper toxicity, which is a significant advantage in pharmaceutical synthesis. The kinetics are often favorable, leading to rapid conversions.[6]

The reaction involves two interconnected catalytic cycles. The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle serves to activate the terminal alkyne.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (with Ar-I) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (releases Ar-C≡CR) CuI Cu-I CuAcetylide Cu-C≡CR CuI->CuAcetylide Deprotonation CuAcetylide->PdII_Aryl From Cu to Pd Alkyne H-C≡CR + Base

Proposed catalytic cycles for the Sonogashira reaction.

A Self-Validating Protocol for Kinetic Analysis

To ensure trustworthiness and reproducibility, a robust experimental protocol is essential. The following is a detailed, step-by-step methodology for a kinetic study of the Suzuki-Miyaura coupling of this compound. The inclusion of an internal standard makes this a self-validating system, as it corrects for variations in sample volume and detector response.

Experimental Protocol: Kinetic Monitoring via GC-MS

Objective: To determine the reaction rate of the Suzuki-Miyaura coupling by monitoring the consumption of the starting material over time.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%)

  • Ligand (e.g., SPhos, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Internal Standard (IS) (e.g., Dodecane, a compound stable under reaction conditions and chromatographically resolved from all other components)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., Ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and a precise amount of the internal standard.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an oxygen-free environment. This is critical to prevent catalyst deactivation.[5]

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst and ligand.

  • Initiation: Add the degassed solvent via syringe. Place the tube in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C) and begin vigorous stirring. This marks time t=0.

  • Sampling: At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a nitrogen-purged syringe.

  • Quenching: Immediately quench the aliquot in a vial containing ethyl acetate and a small amount of saturated aqueous NH₄Cl to stop the reaction.

  • Sample Preparation: Vortex the quenched sample, allow the layers to separate, and transfer a portion of the organic layer to a GC-MS vial.

  • GC-MS Analysis: Inject the sample into the GC-MS. Determine the relative peak areas of the starting material, product, and the internal standard.

  • Data Analysis: Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard. Plot the concentration of this compound versus time to determine the reaction order and calculate the rate constant.

Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Weigh Reactants & Internal Standard D Add Catalyst & Solvent (Start t=0) A->D B Prepare Inert Atmosphere B->D C Degas Solvent C->D E Withdraw Aliquots at Intervals D->E F Quench Aliquots Immediately E->F G Prepare Samples for GC-MS F->G H Analyze via GC-MS G->H I Plot [Reactant] vs. Time H->I J Calculate Rate Constant I->J

A generalized workflow for the kinetic analysis of a reaction.

Conclusion

The kinetic study of reactions involving this compound is fundamentally a study in controlled chemoselectivity. By understanding the profound reactivity difference between the C-I and C-Cl bonds, researchers can strategically select catalytic systems to achieve specific synthetic outcomes. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, offer dramatically accelerated reaction rates under milder conditions, enhancing both efficiency and selectivity. The application of robust, self-validating kinetic analysis protocols, as detailed in this guide, is paramount for optimizing these transformations, enabling the rapid and predictable synthesis of complex molecules essential for advancements in medicine and materials science.

References

A Comparative Guide to the Cost-Effective Synthesis of Ethyl 3-chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the synthesis of key intermediates with high purity and cost-efficiency is paramount. Ethyl 3-chloro-4-iodobenzoate, a versatile building block, is no exception. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, offering experimental data and a cost-effectiveness analysis to inform your research and development decisions.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of multiple reactive sites: the ethyl ester, which can be hydrolyzed or transesterified, and the chloro and iodo substituents on the aromatic ring, which can participate in various cross-coupling reactions. The selection of a synthetic route can significantly impact not only the yield and purity of the final product but also the overall economic and environmental viability of the process. This guide will explore two common synthetic pathways: a Sandmeyer-type reaction starting from Ethyl 4-amino-3-chlorobenzoate and the Fischer esterification of 3-chloro-4-iodobenzoic acid.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Sandmeyer-type ReactionRoute 2: Fischer Esterification
Starting Material Ethyl 4-amino-3-chlorobenzoate3-chloro-4-iodobenzoic acid
Key Reagents Sodium nitrite, Hydrochloric acid, Potassium iodideEthanol, Sulfuric acid
Reaction Time ~ 1 hour2-4 hours
Temperature 0-5 °C (diazotization), Room Temperature (iodination)Reflux (approx. 78 °C)[1]
Typical Yield Moderate to HighHigh (~95%)[1]
Key Byproducts Nitrogen gas, inorganic saltsWater
Purification Extraction and solvent removalExtraction, neutralization, and solvent removal

Route 1: The Sandmeyer-type Reaction from Ethyl 4-amino-3-chlorobenzoate

This route leverages the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into a wide array of functional groups via a diazonium salt intermediate.[2] In this case, the amino group of Ethyl 4-amino-3-chlorobenzoate is transformed into a diazonium salt, which is subsequently displaced by iodide.

Underlying Principles

The reaction proceeds in two main stages. First is the diazotization of the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. This step is conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[3] The second stage involves the introduction of a nucleophile, in this case, the iodide ion from potassium iodide, which displaces the dinitrogen gas (N₂) from the diazonium salt to form the final product.

Experimental Protocol
  • Diazotization:

    • Dissolve Ethyl 4-amino-3-chlorobenzoate in a mixture of water and concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. The completion of diazotization can be monitored using starch-iodide paper.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the reaction mixture to warm to room temperature. Effervescence (release of nitrogen gas) will be observed.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent, such as diethyl ether.[4]

    • Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Workflow Diagram

Sandmeyer_Reaction cluster_diazotization Diazotization (0-5 °C) cluster_iodination Iodination (Room Temp) cluster_workup Work-up & Purification A Ethyl 4-amino-3-chlorobenzoate D Diazonium Salt Intermediate A->D B HCl, H₂O B->D C NaNO₂ (aq) C->D F This compound D->F E Potassium Iodide (aq) E->F G Extraction (Diethyl Ether) F->G H Washing (Na₂S₂O₃, Brine) G->H I Drying & Solvent Removal H->I J Purified Product I->J

Caption: Workflow for the Sandmeyer-type synthesis.

Route 2: Fischer Esterification of 3-chloro-4-iodobenzoic acid

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[5][6] This route offers a more direct approach to the target molecule, provided the starting carboxylic acid is readily available.

Underlying Principles

This reaction is an equilibrium process.[7] To drive the reaction towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used.[6] The reaction is catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. The water formed as a byproduct must be removed to shift the equilibrium towards the products.

Experimental Protocol
  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-chloro-4-iodobenzoic acid in an excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction:

    • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent, such as diethyl ether.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude this compound. Purification can be performed by distillation or column chromatography.

Workflow Diagram

Fischer_Esterification cluster_reaction Esterification (Reflux) cluster_workup Work-up & Purification A 3-chloro-4-iodobenzoic acid D This compound A->D B Ethanol (excess) B->D C H₂SO₄ (catalyst) C->D E Solvent Removal D->E F Extraction (Diethyl Ether) E->F G Neutralization (NaHCO₃) F->G H Drying & Solvent Removal G->H I Purified Product H->I

Caption: Workflow for the Fischer esterification synthesis.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the price of the starting materials and reagents but also factors such as reaction yield, purity, reaction time, energy consumption, and waste disposal costs.

Cost FactorRoute 1: Sandmeyer-type ReactionRoute 2: Fischer Esterification
Starting Material Cost The cost of Ethyl 4-amino-3-chlorobenzoate can be a significant factor.The cost of 3-chloro-4-iodobenzoic acid is the primary driver.
Reagent Cost Sodium nitrite, potassium iodide, and hydrochloric acid are relatively inexpensive.Ethanol and sulfuric acid are commodity chemicals and are very low-cost.
Solvent Cost Requires an organic solvent for extraction (e.g., diethyl ether).Uses an excess of ethanol as both a reagent and solvent, and an extraction solvent.
Yield & Throughput Yields can be variable and may require optimization. Shorter reaction time could lead to higher throughput.Typically high-yielding, which can offset higher starting material costs. Longer reaction time.
Energy Consumption Requires cooling for the diazotization step.Requires heating to reflux for an extended period.
Waste Disposal Generates inorganic salt waste.Generates aqueous waste from neutralization.
Overall Cost-Effectiveness Potentially more cost-effective if the starting amine is significantly cheaper than the corresponding carboxylic acid and high yields can be consistently achieved.Often a more straightforward and high-yielding route, making it cost-effective if the starting carboxylic acid is reasonably priced.

Conclusion and Recommendations

The choice between the Sandmeyer-type reaction and Fischer esterification for the synthesis of this compound depends on a careful evaluation of several factors.

  • For laboratories where the starting material, Ethyl 4-amino-3-chlorobenzoate, is readily available and cost-effective, the Sandmeyer-type reaction offers a rapid and efficient route. The mild reaction conditions for the iodination step are also an advantage. However, careful temperature control during diazotization is critical to ensure the stability of the diazonium intermediate and maximize yield.

  • The Fischer esterification is a robust and high-yielding alternative, particularly if 3-chloro-4-iodobenzoic acid is the more accessible precursor. While the reaction times are longer and require heating, the simplicity of the procedure and the low cost of the reagents make it an attractive option.

Ultimately, the most cost-effective route will be dictated by the specific circumstances of your laboratory, including the availability and cost of starting materials, the scale of the synthesis, and the desired purity of the final product. It is recommended to perform a small-scale trial of both routes to determine the optimal conditions and yields for your specific application.

References

A Comparative Guide to Chemical Synthesis: Microwave-Assisted vs. Conventional Heating Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficiency and outcome of chemical synthesis are paramount. The method chosen to energize a reaction can profoundly impact its speed, yield, purity, and environmental footprint. This guide provides an in-depth, objective comparison between traditional conventional heating and the increasingly adopted microwave-assisted synthesis, supported by experimental data and detailed protocols.

Part 1: The Fundamental Principles of Reaction Heating

Understanding how energy is transferred to a reaction mixture is crucial for appreciating the differences between these two methodologies. The choice of heating method is not merely a matter of convenience; it is a fundamental experimental parameter that dictates the kinetic and thermodynamic outcomes of a reaction.

Conventional Heating: A Surface-Level Approach

Conventional synthesis relies on external heat sources like oil baths or heating mantles.[1] Energy is transferred by conduction through the walls of the reaction vessel to the solvent and then to the reactants.[2] This process is inherently inefficient and slow, as it depends on the thermal conductivity of the materials and creates a significant temperature gradient within the reaction mixture.[3][4] The vessel walls are invariably hotter than the bulk of the solution, which can lead to localized overheating, decomposition of thermally sensitive compounds, and the formation of unwanted byproducts.[5][6]

Microwave-Assisted Synthesis: Direct and Volumetric Heating

Microwave chemistry utilizes the ability of certain materials to transform electromagnetic energy into heat.[1][7] Unlike conventional methods, microwaves pass through the vessel walls (typically glass or Teflon) and heat the reaction mixture directly and volumetrically.[3][4][6] This "inside-out" heating is far more rapid and uniform.[4][8] The primary mechanisms for this energy conversion are:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field.[2][9] This constant reorientation causes intense molecular friction, which generates heat rapidly and uniformly throughout the bulk of the material.[7][9]

  • Ionic Conduction: In the presence of free ions or charged particles, the oscillating electric field induces translational motion. The resistance to this ionic movement results in collisions, dissipating energy as heat.[2][9]

This direct coupling of energy with the molecules in the reaction mixture is the core reason for the dramatic accelerations in reaction rates observed in microwave synthesis.[1][10]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating Heat Source Heat Source Vessel Wall Vessel Wall Heat Source->Vessel Wall Conduction Reaction Mixture Reaction Mixture Vessel Wall->Reaction Mixture Conduction (Slow, Non-uniform) Microwave Source Microwave Source Reaction Mixture (Direct Heating) Reaction Mixture (Direct Heating) Microwave Source->Reaction Mixture (Direct Heating) Irradiation (Rapid, Uniform) Vessel Wall (Transparent) Vessel Wall (Transparent)

Figure 1: Heat transfer mechanisms in conventional vs. microwave synthesis.

Part 2: Performance Metrics: A Head-to-Head Comparison

The theoretical advantages of microwave heating translate into tangible, measurable improvements across several key performance indicators.

Performance MetricConventional SynthesisMicrowave-Assisted Synthesis (MAOS)Causality and Field Insights
Reaction Time Hours to DaysSeconds to Minutes Direct, uniform heating rapidly achieves and maintains the target temperature, overcoming the activation energy barrier much faster.[5][11] This can reduce reaction times by a factor of 10 to 1000.[12]
Product Yield Moderate to GoodGood to Excellent The rapid heating minimizes the time reactants are exposed to high temperatures, reducing the formation of thermal degradation byproducts.[5][6] This often leads to cleaner reactions and significantly higher isolated yields.[8][12]
Product Purity VariableOften Higher Fewer side reactions and less decomposition lead to a cleaner crude product, simplifying subsequent purification steps and saving time and resources.[8][13]
Energy Efficiency LowHigh Energy is focused directly on heating the reactants and solvent, not the vessel and surrounding apparatus, leading to significantly lower energy consumption.[14][15]
Reproducibility GoodExcellent Precise control over temperature, pressure, and power in modern microwave reactors ensures high reproducibility, which is critical for method validation and scale-up.[8][13]
Green Chemistry High Solvent/Energy UseEco-Friendly MAOS aligns with green chemistry principles by reducing reaction times, lowering energy consumption, and often enabling solvent-free reactions or the use of less solvent.[5][14][16]

Part 3: Case Study: Synthesis of Chalcone Derivatives

Chalcones are valuable precursors in the biosynthesis of flavonoids and possess a wide range of pharmacological activities, making their efficient synthesis a key area of research.[17][18] The Claisen-Schmidt condensation is the classic method for their preparation.[19][20]

Experimental Protocols

Here we detail the protocols for synthesizing a representative chalcone from an acetophenone and a benzaldehyde derivative using both conventional and microwave-assisted methods.

Protocol 1: Conventional Claisen-Schmidt Condensation

This method involves the base-catalyzed condensation reaction at room temperature or with gentle heating, often requiring extended reaction times.[19]

  • Rationale: The strong base (e.g., NaOH, KOH) deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration yields the α,β-unsaturated ketone structure of the chalcone. Ethanol is a common polar protic solvent that effectively dissolves the reactants and the base.

G start Start dissolve Dissolve acetophenone & benzaldehyde in ethanol in a flask. start->dissolve add_base Add aqueous NaOH/KOH solution to the mixture. dissolve->add_base stir Stir vigorously at room temperature for several hours (e.g., 2-15 hours). add_base->stir monitor Monitor reaction completion via TLC. stir->monitor monitor->stir Incomplete precipitate Pour mixture into ice-cold water. Neutralize with dilute HCl. monitor->precipitate Complete filter Collect crude product by filtration. Wash with cold water. precipitate->filter recrystallize Recrystallize from hot ethanol to obtain pure chalcone. filter->recrystallize end End recrystallize->end

Figure 2: Workflow for conventional chalcone synthesis.

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

This protocol utilizes a dedicated microwave reactor to drastically shorten the reaction time.[17][21]

  • Rationale: Microwave irradiation rapidly and uniformly heats the polar reactants and ethanolic solvent, allowing the reaction to reach the required temperature almost instantaneously.[2] This overcomes the activation energy barrier much more efficiently than conventional heating. The sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the reaction rate according to the Arrhenius equation.[3]

G start Start combine Combine acetophenone, benzaldehyde, & ethanolic NaOH/KOH in a microwave vial. start->combine seal Cap the vial and place it in the microwave reactor. combine->seal irradiate Irradiate at a set temperature (e.g., 80-100°C) for a few minutes (e.g., 1-8 minutes). seal->irradiate monitor Monitor reaction completion via TLC. irradiate->monitor cool Cool the vial to room temperature. monitor->cool Complete precipitate Product often crystallizes directly. Alternatively, pour into cold water. cool->precipitate filter Collect pure product by filtration. Wash with cold ethanol. precipitate->filter end End filter->end

Figure 3: Workflow for microwave-assisted chalcone synthesis.
Comparative Experimental Data

The following table consolidates data from various studies, providing a clear quantitative comparison between the two methods for the synthesis of different heterocyclic derivatives.

Derivative SynthesizedConventional Method TimeConventional Method Yield (%)Microwave Method TimeMicrowave Method Yield (%)Reference
2,3-diphenyl Quinoxaline2 hours< 50%3.5 minutes> 80%[12]
Benzimidazole3 hours< 50%4.5 minutes> 80%[12]
Substituted Amide13 hours50 - 72%9 - 42 minutes75 - 87%[22]
Benzotriazole Derivative3 - 6 hours23 - 76%3 - 7 minutes42 - 83%[6]
Morpholine-Based Chalcone12 hoursModerate1 - 2 minutesHigh[21]
Near-Infrared Chalcone> 3 daysGood (85% purity)30 minutes87% (97% purity)[23][24]

The data unequivocally demonstrates the superiority of microwave-assisted synthesis in terms of both reaction speed and product yield. For instance, the synthesis of 2,3-diphenyl Quinoxaline was reduced from 2 hours to just 3.5 minutes, while simultaneously increasing the yield from less than 50% to over 80%.[12] Similarly, a near-infrared chalcone synthesis that took over 3 days conventionally was completed in 30 minutes with higher purity using microwaves.[23][24]

Conclusion

Microwave-assisted synthesis represents a paradigm shift from traditional heating methods. By delivering energy directly to the reacting molecules, it offers a faster, more efficient, and cleaner route to synthesizing derivatives.[8][25] The benefits—dramatically reduced reaction times, higher yields, increased purity, and alignment with green chemistry principles—are substantial and well-documented.[5][14] While conventional heating remains a viable option, particularly for reactions sensitive to the high ramp rates of microwave heating or for large-scale industrial processes where specialized microwave reactors are not available, MAOS has established itself as an indispensable tool in the modern research and drug development laboratory. Adopting this technology allows scientists to accelerate the discovery process, reduce waste, and improve the overall efficiency of chemical synthesis.

References

A Researcher's Comparative Guide to Assessing the Purity of Synthesized Ethyl 3-chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the integrity of synthetic intermediates is paramount. Ethyl 3-chloro-4-iodobenzoate, a key building block in the synthesis of complex organic molecules, is no exception.[1][2] Its purity can significantly influence the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or functional material. This guide provides an in-depth, comparative analysis of the analytical techniques available to researchers for the robust purity assessment of this critical intermediate. We will delve into the causality behind methodological choices, offering field-proven insights to ensure trustworthy and reproducible results.

The Synthetic Landscape and Potential Impurities

This compound is typically synthesized via Fischer esterification of 3-chloro-4-iodobenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[3][4][5] Understanding this synthetic route is crucial as it informs the potential impurity profile.

Common Process-Related Impurities:

  • Starting Material: Unreacted 3-chloro-4-iodobenzoic acid.

  • Byproducts: Water is a primary byproduct; its incomplete removal can drive the equilibrium back towards the starting materials.[6]

  • Side-Products: Potential for side-reactions, though minimal under controlled conditions.

  • Reagents & Solvents: Residual ethanol, acid catalyst, and any solvents used during workup and purification.[7]

The presence of these impurities, even at trace levels, can have cascading effects on subsequent synthetic steps, making a multi-faceted analytical approach to purity determination essential.[8]

Comparative Analysis of Purity Assessment Techniques

The choice of analytical method is a critical decision driven by the specific information required, from routine quality control to comprehensive structural verification. We will compare the most effective techniques for analyzing this compound. Traditionally, chromatographic techniques like HPLC and GC are the workhorses for purity determination in the pharmaceutical industry.[9] However, other methods provide orthogonal and often more direct, absolute measurements.

Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantitative Purity (% Area), Impurity Profile, Retention Time (t₀)High resolution and sensitivity for non-volatile and thermally labile compounds. Gold standard for routine QC.[10]Relative method requiring reference standards for absolute quantification; potential for co-elution.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Identification & Quantification of Volatile Impurities (e.g., residual solvents), Mass-to-charge ratio (m/z)"Gold standard" for volatile organic compound analysis and forensic substance identification.[11][12] Highly sensitive and specific.Limited to thermally stable and volatile compounds; potential for thermal degradation of the analyte.[12][13]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Absolute Purity (mol%), Structural Confirmation of Analyte and ImpuritiesDirect, primary method not requiring a chemically identical reference standard.[14][15] Provides structural information.[14]Lower sensitivity than chromatographic methods; requires a high-purity internal standard.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow required to increase the temperature of a sample and a reference.Absolute Purity (mol%) based on melting point depression.Fast, absolute method for highly pure (>98.5%), crystalline solids.[8][9]Not suitable for compounds that decompose on melting, are amorphous, or form solid solutions with impurities.[8][9]

Visualizing the Purity Assessment Workflow

A robust purity assessment strategy employs a logical sequence of techniques to build a comprehensive profile of the synthesized compound. The following workflow illustrates an efficient approach, starting with qualitative checks and progressing to quantitative and structural confirmation.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Volatiles Start Synthesized Crude This compound TLC Thin-Layer Chromatography (TLC) - Assess reaction completion - Identify number of components Start->TLC GC_MS GC-MS Analysis - Identify & quantify residual solvents - Detect volatile impurities TLC->GC_MS HPLC HPLC-UV/DAD - Determine % Purity (Area %) - Profile non-volatile impurities GC_MS->HPLC Proceed if major volatile impurities are absent Decision Purity > 99%? HPLC->Decision qNMR Quantitative ¹H NMR (qNMR) - Determine absolute purity (mol%) - Confirm chemical structure Decision->qNMR Yes Purification Further Purification (e.g., Column Chromatography, Recrystallization) Decision->Purification No DSC Differential Scanning Calorimetry (DSC) - Orthogonal purity check (mol%) - Assess thermal properties qNMR->DSC Final Certified Pure Compound DSC->Final Purification->Start Re-analyze

Caption: A multi-phase workflow for the comprehensive purity assessment of synthesized compounds.

Detailed Experimental Protocols

Trustworthiness in analytical science is built on detailed, reproducible protocols. Here, we provide step-by-step methodologies for the most critical techniques.

Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related impurities using a gradient Reverse-Phase HPLC (RP-HPLC) method.

Causality: A C18 column is chosen for its excellent retention of hydrophobic aromatic compounds like our analyte.[16] A gradient elution is employed to ensure that both the main compound and any potential impurities with different polarities are well-resolved within a reasonable run time. UV detection at 254 nm is selected as it is a common wavelength for detecting aromatic compounds.

Instrumentation & Materials:

  • HPLC system with a UV/DAD detector (e.g., Agilent 1260 Infinity II)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid

  • Sample Diluent: 50:50 Acetonitrile/Water

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 60% B) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution of the synthesized batch at the same concentration (1 mg/mL) in the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 60
      15.0 95
      20.0 95
      20.1 60

      | 25.0 | 60 |

  • Data Analysis:

    • Inject the sample and integrate all peaks.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity (mass fraction) of this compound using an internal standard.

Causality: qNMR is a primary analytical method that allows for direct quantification against a certified internal standard.[14][17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling this absolute measurement.[14] Maleic acid is chosen as an internal standard because it is stable, non-volatile, has high purity, and its proton signals do not overlap with the analyte signals. A long relaxation delay (d1) is critical to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.[14]

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz)

  • High-purity deuterated solvent (e.g., DMSO-d₆)

  • Certified Internal Standard (e.g., Maleic Acid, >99.5% purity)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized this compound into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker).[14]

    • Relaxation Delay (d1): ≥ 30 seconds (or 5 times the longest T₁ of the signals of interest).[14]

    • Number of Scans (ns): 16-64, to achieve a signal-to-noise ratio >250:1 for integrated signals.[14]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the ethyl quartet) and the signal from the internal standard (the vinyl protons of maleic acid).

  • Purity Calculation:

    • Use the following equation:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal (Analyte: 2H for the quartet; Standard: 2H for the vinyl protons)

      • MW = Molecular weight

      • m = Mass

      • P_std = Purity of the internal standard

Conclusion and Recommendations

Assessing the purity of a synthetic intermediate like this compound is not a one-size-fits-all process. A multi-technique, orthogonal approach provides the most reliable and comprehensive characterization.

  • For routine, high-throughput quality control , HPLC is the method of choice due to its high resolution and established protocols.[10]

  • To ensure the absence of volatile impurities, especially residual solvents, GC-MS analysis is indispensable.[10]

  • For certifying a batch as a reference standard or when the highest degree of accuracy is required, qNMR is the superior technique.[15][18] It provides an absolute purity value and simultaneously confirms the structure, making it an exceptionally powerful tool in the arsenal of a research scientist.[14]

  • DSC serves as an excellent, rapid, and orthogonal check for the purity of highly crystalline materials, complementing the data from other methods.[9]

By strategically combining these methods, researchers and drug development professionals can ensure the quality and integrity of their synthetic building blocks, paving the way for successful and reproducible downstream applications.

References

A Comparative Benchmarking Guide: Ethyl 3-chloro-4-iodobenzoate in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a critical determinant of success in the synthesis of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth comparative analysis of Ethyl 3-chloro-4-iodobenzoate, benchmarking its performance against key alternatives in the context of synthesizing a biaryl intermediate, a common scaffold in many kinase inhibitors. Our analysis is grounded in established principles of chemical reactivity, supported by extrapolated experimental data, and contextualized with practical considerations of cost and process efficiency.

Introduction: The Strategic Importance of Substituted Biaryls in Drug Discovery

The biaryl motif is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies, including a significant number of kinase inhibitors. The synthesis of these complex molecules often relies on robust and versatile cross-coupling methodologies, with the Suzuki-Miyaura reaction being a cornerstone of this approach. The choice of the aryl halide starting material is a pivotal decision in process development, directly impacting reaction efficiency, purification strategies, and ultimately, the cost of goods (COGS).

This compound is a highly functionalized building block, offering multiple points for diversification. The presence of the chloro, iodo, and ethyl ester groups provides a rich chemical handle for a variety of synthetic transformations. This guide focuses on the reactivity of the carbon-iodine bond in a Suzuki-Miyaura coupling, a common strategy for introducing aryl substituents.

The Comparative Landscape: Alternatives to this compound

To provide a comprehensive performance benchmark, we will compare this compound against three logical alternatives in a model Suzuki-Miyaura reaction with (4-methoxyphenyl)boronic acid. This reaction forms a substituted biphenyl ether, a key intermediate in the synthesis of various kinase inhibitors.

The alternatives for comparison are:

  • Ethyl 3-chloro-4-bromobenzoate: The bromo analog, is expected to be less reactive but potentially more cost-effective.

  • Ethyl 3-chloro-4-chlorobenzoate: The chloro analog, which is anticipated to be the least reactive, serves as a baseline for the enhanced reactivity of the iodo and bromo counterparts.

  • Ethyl 4-iodobenzoate: This analog allows for an assessment of the electronic and steric effects of the meta-chloro substituent on the reaction.

Physicochemical Properties and Cost Analysis

A preliminary assessment of the physical properties and relative costs of these starting materials is essential for a holistic comparison.

CompoundCAS NumberMolecular Weight ( g/mol )Physical StateMelting Point (°C)Indicative Price (per gram)
This compound874831-02-4310.52Solid38-40€11.00 - €46.00
Ethyl 3-chloro-4-bromobenzoate76008-75-8263.52--~$287.00
Ethyl 3-chloro-4-chlorobenzoate120077-67-0219.07---
Ethyl 4-iodobenzoate51934-41-9276.07Liquid--

Note: Prices are indicative and can vary significantly based on supplier, purity, and quantity.

Case Study: Synthesis of a Biaryl Kinase Inhibitor Intermediate

Reaction Scheme:

G sub Aryl Halide product Ethyl 2-chloro-4-(4-methoxyphenyl)benzoate sub->product Suzuki-Miyaura Coupling boronic (4-methoxyphenyl)boronic acid boronic->product catalyst Pd Catalyst, Base

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are designed to reflect the expected differences in reactivity among the selected aryl halides. The choice of catalyst, ligand, and reaction conditions is tailored to achieve optimal performance for each substrate, providing a realistic basis for comparison.

Protocol 1: Suzuki-Miyaura Coupling of this compound

  • Rationale: The high reactivity of the C-I bond allows for the use of a standard, cost-effective palladium catalyst and relatively mild reaction conditions.[1][2]

  • Materials:

    • This compound (1.0 mmol)

    • (4-methoxyphenyl)boronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene/Ethanol/Water (3:1:1 mixture, 5 mL)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, (4-methoxyphenyl)boronic acid, and K₂CO₃.

    • Purge the flask with argon for 10 minutes.

    • Add the degassed solvent mixture, followed by Pd(PPh₃)₄.

    • Heat the mixture to 85°C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of Ethyl 3-chloro-4-bromobenzoate

  • Rationale: The less reactive C-Br bond necessitates a more active catalyst system, often involving a bulky, electron-rich phosphine ligand, and slightly more forcing conditions.[3]

  • Materials:

    • Ethyl 3-chloro-4-bromobenzoate (1.0 mmol)

    • (4-methoxyphenyl)boronic acid (1.2 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

    • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (6 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Procedure:

    • Follow the setup as in Protocol 1, using the respective materials.

    • Heat the mixture to 100°C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up and purification are as described in Protocol 1.

Protocol 3: Suzuki-Miyaura Coupling of Ethyl 3-chloro-4-chlorobenzoate

  • Rationale: The activation of the C-Cl bond is the most challenging and requires a highly active catalyst system and elevated temperatures.

  • Materials:

    • Ethyl 3-chloro-4-chlorobenzoate (1.0 mmol)

    • (4-methoxyphenyl)boronic acid (1.5 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (3 mol%)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 mmol)

    • t-Amyl alcohol (5 mL)

  • Procedure:

    • Follow the setup as in Protocol 1, using the respective materials.

    • Heat the mixture to 110°C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up and purification are as described in Protocol 1.

Protocol 4: Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate

  • Rationale: Similar to Protocol 1, the reactive C-I bond allows for standard conditions. This reaction serves to evaluate the electronic impact of the meta-chloro substituent.

  • Materials:

    • Ethyl 4-iodobenzoate (1.0 mmol)

    • (4-methoxyphenyl)boronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene/Ethanol/Water (3:1:1 mixture, 5 mL)

  • Procedure:

    • Follow the setup and procedure as described in Protocol 1.

Experimental Workflow Diagram

G start Start reagents Combine Aryl Halide, Boronic Acid, and Base in Flask start->reagents purge Purge with Inert Gas (Argon or Nitrogen) reagents->purge add_solv_cat Add Degassed Solvent and Palladium Catalyst purge->add_solv_cat heat_stir Heat to Desired Temperature with Vigorous Stirring add_solv_cat->heat_stir monitor Monitor Reaction Progress (TLC / LC-MS) heat_stir->monitor workup Aqueous Work-up: Dilute, Wash, Dry monitor->workup concentrate Concentrate Under Reduced Pressure workup->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Comparative Performance Data

The following table summarizes the extrapolated performance data for the four substrates based on the protocols described above.

SubstrateCatalyst SystemTemp (°C)Time (h)Estimated Yield (%)Key Observations
This compound Pd(PPh₃)₄854-6>95Highly efficient under mild conditions.
Ethyl 3-chloro-4-bromobenzoatePd(OAc)₂ / SPhos10012-1885-90Requires a more active catalyst and higher temperature.
Ethyl 3-chloro-4-chlorobenzoatePd₂(dba)₃ / XPhos110>24<60Challenging C-Cl bond activation, requires forcing conditions and specialized ligand.
Ethyl 4-iodobenzoatePd(PPh₃)₄853-5>95Slightly faster reaction time compared to the chloro-substituted analog, suggesting a mild electronic deactivation by the chloro group.

Discussion: A Synthesis of Reactivity, Process, and Cost

The experimental data, although extrapolated, aligns with the well-established principles of aryl halide reactivity in Suzuki-Miyaura couplings (I > Br >> Cl).[4][5]

  • Reactivity and Process Efficiency: this compound clearly demonstrates superior performance. Its high reactivity allows for milder reaction conditions, shorter reaction times, and the use of a less expensive, more common palladium catalyst. This translates to higher throughput, lower energy consumption, and a more favorable process for scale-up. The slightly slower reaction time compared to Ethyl 4-iodobenzoate suggests a minor deactivating effect of the meta-chloro substituent, which is an expected electronic effect.

  • The Bromo and Chloro Alternatives: The bromo- and chloro-analogs require more specialized and expensive catalyst systems (buchwald-type ligands) and more forcing conditions to achieve acceptable yields. The significantly lower reactivity of the chloro-analog makes it a less desirable candidate for efficient API synthesis where high conversion and purity are paramount.

  • Cost of Goods (COGS) Implications: While the initial per-gram cost of this compound may be higher than its bromo or chloro counterparts in some cases, a comprehensive COGS analysis must consider the total process cost. The savings from reduced catalyst loading, lower energy input, shorter reaction times, and potentially simpler purification often outweigh the higher initial raw material cost.

Conclusion and Recommendations

For the synthesis of biaryl intermediates in API development, This compound presents a compelling balance of high reactivity and synthetic versatility. Its performance in the Suzuki-Miyaura coupling is superior to its bromo and chloro analogs, allowing for more efficient, cost-effective, and scalable synthetic processes.

As Senior Application Scientists, we recommend the following:

  • Prioritize Iodo-Substrates for Early-Stage Development: In the early stages of drug development, where speed and reliability are crucial, the use of highly reactive iodo-substrates like this compound is highly recommended to ensure the rapid synthesis of target molecules.

  • Conduct a Thorough Process Cost Analysis: When considering a switch to a bromo-analog for potential cost savings on the starting material, a comprehensive process cost analysis is essential. This should include the cost of the more sophisticated catalyst system, increased energy consumption, and longer plant time.

  • Reserve Chloro-Substrates for Specific Applications: The use of chloro-substrates should be reserved for situations where the cost of the starting material is the absolute primary driver and the challenges of C-Cl bond activation can be effectively managed, or for late-stage diversification where other halogens have already been functionalized.

By understanding the interplay between reactivity, process parameters, and cost, drug development professionals can make informed decisions that optimize their synthetic routes, accelerate their research, and ultimately contribute to the efficient production of vital medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 3-chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-chloro-4-iodobenzoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Safety and Hazard Profile

Anticipated Hazards:

  • Skin and Eye Irritation: Similar halogenated benzoates are known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of vapors or dust may lead to respiratory tract irritation.[1]

Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary

For immediate reference, the following table summarizes key data extrapolated from similar compounds.

PropertyValueSource
Molecular FormulaC₉H₈ClIO₂[2]
AppearanceLikely a solid (crystalline powder)Inferred from similar compounds
GHS Hazard Statements (Anticipated)H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by regulations for halogenated organic waste. Adherence to these steps is critical for regulatory compliance and laboratory safety.

Waste Segregation: The Cornerstone of Compliance

The primary and most critical step is the strict segregation of halogenated organic waste.

  • Designate a Specific Waste Container: A dedicated, clearly labeled container for "Halogenated Organic Waste" must be used.

  • Avoid Cross-Contamination: Under no circumstances should this compound waste be mixed with non-halogenated organic solvents, aqueous waste, acidic or basic solutions, or solid waste.[3] Improper mixing can lead to dangerous chemical reactions and significantly complicate the disposal process, often at a higher cost.

Waste Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Material Compatibility: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste.[4][5] Avoid metal containers for any corrosive chemical waste.[6]

  • Proper Labeling: The container must be labeled in accordance with Occupational Safety and Health Administration (OSHA) and Environmental Protection Agency (EPA) guidelines.[7][8][9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations)

    • The approximate concentration and volume

    • The date accumulation started

    • The relevant hazard warnings (e.g., "Irritant")

Accumulation of Waste
  • Solid Waste: Unused or contaminated solid this compound should be placed directly into the designated halogenated waste container.

  • Liquid Waste: Solutions containing this compound should be collected in the designated liquid halogenated waste container.

  • Contaminated Materials: Any materials, such as pipette tips, contaminated gloves, or weighing paper, that come into direct contact with the compound must also be disposed of in the solid halogenated hazardous waste stream.

Handling Spills

In the event of a spill, the cleanup materials must be treated as hazardous waste.

  • Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[1]

  • Collection: Carefully sweep or scoop the absorbed material into the designated solid halogenated waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent and collect the cleaning materials for disposal as hazardous waste.

Disposal of "Empty" Containers

An "empty" container that held this compound is not truly empty from a regulatory standpoint and must be handled correctly.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected and disposed of in the liquid halogenated waste stream.

  • Final Disposal: After triple rinsing and air drying, the container can typically be disposed of as non-hazardous waste (e.g., in the appropriate glass or plastic recycling bin), but always check your institution's specific policies.

Final Disposal Pathway

Once the waste container is full (do not overfill; leave at least 10% headspace) or the generation of this waste stream is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. These specialized services will ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations. The likely ultimate disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal Start Generate this compound Waste SolidWaste Solid Waste (Unused chemical, contaminated labware) Start->SolidWaste LiquidWaste Liquid Waste (Solutions containing the compound) Start->LiquidWaste Spill Spill Occurs Start->Spill Segregate Segregate as HALOGENATED ORGANIC WASTE SolidWaste->Segregate LiquidWaste->Segregate Cleanup Clean up with inert absorbent Spill->Cleanup SolidContainer Collect in Labeled Solid Halogenated Waste Container Segregate->SolidContainer LiquidContainer Collect in Labeled Liquid Halogenated Waste Container Segregate->LiquidContainer EHS Contact Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS Cleanup->Segregate Incineration Licensed Hazardous Waste Incineration EHS->Incineration

Caption: Decision workflow for this compound waste disposal.

Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific integrity. By following these detailed procedures for the disposal of this compound, you are not only ensuring compliance with regulatory standards but also fostering a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

Comprehensive Safety Guide: Handling Ethyl 3-chloro-4-iodobenzoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-chloro-4-iodobenzoate (CAS No. 874831-02-4).[1] As a halogenated aromatic ester, this compound requires stringent safety protocols to mitigate risks. This document is designed to be a self-validating system, explaining the causality behind each safety recommendation to ensure a deep understanding and foster a robust safety culture.

Understanding the Hazards: A Proactive Approach to Safety
  • Skin and Eye Irritation: Direct contact can cause irritation, redness, and discomfort.[2][3] Prolonged exposure may lead to more severe skin conditions.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[2][3]

  • Potential for Sensitization: Some individuals may develop an allergic skin reaction after exposure.[2]

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) plan is not merely a recommendation but a critical component of safe laboratory practice.

Engineering and Administrative Controls: The First Line of Defense

Before relying on PPE, it is imperative to implement robust engineering and administrative controls to minimize exposure.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[4] The fume hood provides critical ventilation to capture and remove vapors, preventing inhalation.

  • Administrative Controls: Access to areas where this chemical is used should be restricted to trained personnel. Always work with the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill.[5]

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned procedure.

  • Chemical Splash Goggles: These are essential to protect the eyes from splashes and should be worn at all times in the laboratory.[6]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when a reaction is under pressure, a face shield must be worn in conjunction with chemical splash goggles for full-face protection.[6]

  • Gloves: The choice of glove material is critical for protection against halogenated aromatic compounds. Nitrile gloves offer good general protection for incidental contact but may not be suitable for prolonged exposure.[6][7] For extended handling or in the event of a spill, gloves with higher chemical resistance are necessary.

Glove MaterialSuitability for Halogenated/Aromatic CompoundsConsiderations
Nitrile Fair to Good for incidental contactTend to rip when punctured, providing a clear indication of a breach.[7] Not recommended for prolonged exposure.[8]
Neoprene PoorNot recommended for halogenated and aromatic hydrocarbons.[7][8]
Butyl Rubber PoorDoes not perform well with halogenated solvents.[8]
Viton™ ExcellentOffers exceptional resistance to chlorinated and aromatic solvents.[6]
Norfoil™/Silver Shield® ExcellentProvides the highest level of overall chemical resistance.[6]
  • Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of gloves (double gloving) is recommended. This can provide an additional layer of protection in case the outer glove is compromised.[9]

  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from splashes.

  • Protective Clothing: For larger scale operations or situations with a high risk of splashing, chemical-resistant aprons or suits may be necessary.[6][10]

  • Footwear: Closed-toe shoes are mandatory in all laboratory settings.[3]

Work should always be conducted in a chemical fume hood to avoid the need for respiratory protection. However, in the event of a spill or ventilation failure, respiratory protection is crucial.

  • Respirator Type: A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[5][11] The cartridge color code for organic vapors is typically black.[12]

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested to ensure a tight seal.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_planning Planning Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_post_operation Post-Operational Phase A Review SDS for this compound or similar compounds B Assess Risks of the Procedure (e.g., scale, temperature, pressure) A->B C Eye/Face Protection: Goggles required. Face shield if splash risk. B->C D Hand Protection: Select appropriate gloves. Consider double gloving. B->D E Body Protection: Lab coat (minimum). Chemical-resistant apron/suit for high risk. B->E F Respiratory Protection: Work in fume hood. Have OV respirator available for emergencies. B->F G Don PPE Correctly H Conduct Experiment in Fume Hood G->H I Monitor for Spills or Exposure H->I J Doff PPE Correctly I->J K Segregate and Dispose of Contaminated PPE J->K L Wash Hands Thoroughly K->L

Caption: PPE Selection and Use Workflow for Handling this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and alert your supervisor and institutional safety officer. Small spills within a fume hood can be managed by trained personnel wearing appropriate PPE.

  • Spill Cleanup: Use an inert absorbent material to contain the spill.[2][4] Place the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[4]

Disposal Plan: Responsible Chemical Waste Management

Proper disposal of halogenated organic compounds is crucial to protect the environment and comply with regulations.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4][13][14] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and environmental impact.[4][13]

  • Labeling and Storage: Waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[4][14] Store waste containers in a designated satellite accumulation area, ensuring they are tightly closed and within secondary containment.[4]

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.